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1,3-Difluoro-5-isopropoxybenzene Documentation Hub

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  • Product: 1,3-Difluoro-5-isopropoxybenzene
  • CAS: 1369849-69-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis and Characterization of 1,3-Difluoro-5-isopropoxybenzene

Executive Summary 1,3-Difluoro-5-isopropoxybenzene is a critical fluorinated aromatic intermediate, primarily utilized in the synthesis of liquid crystalline materials and metabolically stable pharmaceutical candidates....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Difluoro-5-isopropoxybenzene is a critical fluorinated aromatic intermediate, primarily utilized in the synthesis of liquid crystalline materials and metabolically stable pharmaceutical candidates. The incorporation of the difluorophenyl moiety enhances lipophilicity and metabolic resistance, while the isopropoxy group provides necessary steric bulk and solubility profiles.

This technical guide outlines a robust, scalable synthesis protocol based on the O-alkylation of 3,5-difluorophenol. Unlike generic procedures, this workflow prioritizes regiocontrol, impurity management, and process safety, designed for researchers requiring high-purity material (>99.5% GC) for downstream applications.

Retrosynthetic Analysis & Strategy

To design the optimal synthetic route, we must consider the electronic nature of the aromatic ring.[1] The 1,3-difluoro substitution pattern creates an electron-deficient ring, which influences both nucleophilic attacks and the acidity of the phenolic proton.

Strategic Disconnections
  • Route A (Recommended): Williamson Ether Synthesis.

    • Disconnection: O–C(sp3) bond.

    • Precursors: 3,5-Difluorophenol + 2-Bromopropane.

    • Rationale: The acidity of 3,5-difluorophenol (

      
       ~7.5 vs. 10 for phenol) facilitates easy deprotonation by mild bases (K₂CO₃), minimizing side reactions. This route offers the highest regioselectivity and mildest conditions.
      
  • Route B (Alternative): Nucleophilic Aromatic Substitution (

    
    ). 
    
    • Disconnection: C(sp2)–O bond.

    • Precursors: 1,3,5-Trifluorobenzene + Potassium Isopropoxide.

    • Rationale: Viable on an industrial scale but requires forcing conditions (high temperature/pressure) and often yields mixtures of mono- and di-substituted products.

Pathway Visualization (DOT)

Retrosynthesis Target 1,3-Difluoro-5-isopropoxybenzene (Target) RouteA_Node Route A: O-Alkylation (Recommended) RouteA_Node->Target  K2CO3, DMF, 60°C Phenol 3,5-Difluorophenol Phenol->RouteA_Node AlkylHalide 2-Bromopropane AlkylHalide->RouteA_Node RouteB_Node Route B: SnAr (Industrial/Harsh) RouteB_Node->Target  Heat, Pressure TriFluoro 1,3,5-Trifluorobenzene TriFluoro->RouteB_Node Alkoxide Potassium Isopropoxide Alkoxide->RouteB_Node

Figure 1: Retrosynthetic strategies comparing the Williamson Ether approach (Route A) and SnAr approach (Route B).

Experimental Protocol: Williamson Ether Synthesis

This protocol is optimized for a 50g scale batch. It utilizes N,N-Dimethylformamide (DMF) as the solvent to enhance the nucleophilicity of the phenoxide anion via cation solvation.

Reagents & Materials
ReagentCAS No.[1][2][3][4][5][6][7]Eq.[6][8][9]Mass/VolRole
3,5-Difluorophenol 2713-34-01.050.0 gLimiting Reagent
2-Bromopropane 75-26-31.570.8 gAlkylating Agent
Potassium Carbonate 584-08-72.0106.0 gBase (Acid Scavenger)
DMF (Anhydrous) 68-12-2-250 mLSolvent
Potassium Iodide 7681-11-00.16.4 gCatalyst (Finkelstein)
Step-by-Step Methodology
  • Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal temperature probe. Flush the system with Nitrogen (

    
    ).
    
  • Solvation: Charge the flask with 3,5-Difluorophenol (50.0 g) and anhydrous DMF (250 mL). Stir until fully dissolved.

  • Deprotonation: Add Potassium Carbonate (106.0 g) in a single portion. The suspension may warm slightly (exothermic). Add Potassium Iodide (6.4 g) to catalyze the reaction via in-situ generation of the more reactive isopropyl iodide.

  • Addition: Add 2-Bromopropane (70.8 g) dropwise over 30 minutes. Note: 2-Bromopropane is volatile (bp 59°C); ensure the condenser is cooled to 0-5°C.

  • Reaction: Heat the mixture to 60°C and maintain agitation for 6–8 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS. Target <1% remaining phenol.

  • Quench & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into Ice Water (1000 mL) to dissolve inorganic salts and precipitate the organic product (or separate the oil).

    • Extract with Ethyl Acetate or MTBE (3 x 200 mL).

    • Wash the combined organic layers with 1M NaOH (100 mL) to remove unreacted phenol, followed by Brine (200 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude material is typically a pale yellow oil.

    • Distillation: Purify via vacuum distillation.

      • Expected Boiling Point: ~75-80°C at 5 mmHg (estimated based on analogs).

    • Yield: Expected isolated yield is 85–92%.

Process Workflow Visualization

ProcessFlow Start Start: 3,5-Difluorophenol Mix Dissolve in DMF Add K2CO3 + KI Start->Mix Add Add 2-Bromopropane (Dropwise) Mix->Add Heat Reaction: 60°C, 8h (Monitor GC/TLC) Add->Heat Quench Quench in Ice Water Extract w/ MTBE Heat->Quench Completion Wash Wash 1M NaOH (Remove Phenol) Quench->Wash Distill Vacuum Distillation Wash->Distill Final Pure 1,3-Difluoro-5-isopropoxybenzene Distill->Final

Figure 2: Operational workflow for the synthesis of 1,3-difluoro-5-isopropoxybenzene.

Characterization & Quality Control

The following data represents the expected spectral characteristics for the purified compound.

Nuclear Magnetic Resonance (NMR)
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

6.35 - 6.45Multiplet3HAromatic (H-2, H-4, H-6)

4.45 - 4.55Septet (

)
1HIsopropyl CH

1.32Doublet (

)
6HIsopropyl


-110.5Triplet (approx)2FAr-F

Note: The aromatic protons appear as a complex multiplet due to coupling with two equivalent fluorine atoms (


 and 

).
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  172 m/z
    
  • Base Peak: 130 m/z (Loss of propene via McLafferty rearrangement or simple elimination, characteristic of isopropyl ethers).

Physical Properties
  • Appearance: Colorless clear liquid.[4]

  • Density: ~1.15 g/cm³ (Estimated).

  • Boiling Point: 180-185°C (Atmospheric) / ~80°C (5 mmHg).

Safety & Handling (E-E-A-T)

  • Fluorine Chemistry Hazards: While the difluoro moiety is stable, the starting material (3,5-difluorophenol) is corrosive and toxic.

  • Alkylating Agents: 2-Bromopropane is a secondary alkyl halide and a potential alkylating agent. Use in a fume hood to avoid inhalation.

  • Waste Disposal: Aqueous waste from the workup contains fluoride salts and organic residues. Segregate according to halogenated organic waste protocols.

References

  • Reagentia. (n.d.). 1,3-Difluoro-5-isopropoxybenzene (CAS 1369849-69-3).[2] Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.).[3][8] 3,5-Difluorophenol (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Vanderbilt University. (2004). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (Demonstrates reactivity of 3,5-difluoro systems). Retrieved October 26, 2023, from [Link]

Sources

Exploratory

The Fluorinated Ether Scaffold: A Technical Guide to 1,3-Difluoro-5-isopropoxybenzene

This guide provides an in-depth technical analysis of 1,3-Difluoro-5-isopropoxybenzene , a critical pharmacophore intermediate used primarily in the development of Soluble Epoxide Hydrolase (sEH) inhibitors. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,3-Difluoro-5-isopropoxybenzene , a critical pharmacophore intermediate used primarily in the development of Soluble Epoxide Hydrolase (sEH) inhibitors.

Executive Summary

1,3-Difluoro-5-isopropoxybenzene (CAS: 1369849-69-3) represents a specialized class of "metabolically hardened" aromatic ethers. In modern drug discovery, particularly for cardiovascular and anti-inflammatory targets, this moiety serves a dual purpose: it modulates lipophilicity (


) to improve membrane permeability while simultaneously blocking metabolic "soft spots" on the phenyl ring using fluorine substitution.

This guide details the discovery context, synthetic evolution, and mechanistic principles governing the production and application of this molecule, specifically focusing on its role as a precursor for Soluble Epoxide Hydrolase (sEH) inhibitors .

Chemical Identity & Structural Significance[1][2][3][4]

PropertySpecification
IUPAC Name 1,3-Difluoro-5-(propan-2-yloxy)benzene
Molecular Formula

Molecular Weight 172.17 g/mol
Key Substituents 2

Fluorine (Positions 1,3); 1

Isopropoxy (Position 5)
Electronic Character Electron-poor ring (due to F); Electron-donating alkoxy group
Primary Application Intermediate for sEH inhibitors (e.g., t-AUCB analogs)
The "Metabolic Shield" Effect

The discovery of this intermediate was driven by the need to improve the half-life of phenyl-ether based drugs. In non-fluorinated analogs, the phenyl ring is susceptible to rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • Fluorine Blockade: Placing fluorine atoms at the 1 and 3 positions sterically and electronically deactivates the ring toward oxidative attack.

  • Isopropoxy Anchor: The bulky isopropoxy group at position 5 provides steric bulk and lipophilicity, often occupying hydrophobic pockets within the target enzyme (sEH).

Synthetic Evolution: From Phenol to Functionalized Scaffold

The synthesis of 1,3-Difluoro-5-isopropoxybenzene has evolved from hazardous diazonium chemistry to modern, scalable organometallic routes.

The Precursor Challenge: Accessing 3,5-Difluorophenol

The core difficulty lies not in the etherification, but in sourcing the 3,5-difluorophenol starting material.

  • Legacy Route (Hazardous): Diazotization of 3,5-difluoroaniline followed by acid hydrolysis. High safety risk due to diazonium instability.

  • Modern Route (Scalable): Oxidation of 3,5-difluorophenylboronic acid.[1] This is the preferred industrial route due to milder conditions and higher yields.

Core Synthesis: Williamson Etherification

The conversion of the phenol to the isopropoxy ether follows a standard


 mechanism.

Protocol:

  • Deprotonation: 3,5-Difluorophenol is treated with a base (

    
     or 
    
    
    
    ) in a polar aprotic solvent (DMF or NMP).
  • Alkylation: Isopropyl bromide (2-bromopropane) is added.

  • Kinetics: The electron-withdrawing fluorine atoms increase the acidity of the phenol, facilitating rapid deprotonation, but they also slightly decrease the nucleophilicity of the phenoxide anion. Elevated temperatures (60–80°C) are often required to drive the reaction to completion.

Regioselective Functionalization (The "Expert" Step)

The most critical technical insight involves the subsequent functionalization of 1,3-Difluoro-5-isopropoxybenzene to make it a useful drug linker (e.g., adding a bromomethyl group).

  • The Trap: Electrophilic Aromatic Substitution (EAS) is sluggish because the ring is deactivated by two fluorines.

  • The Solution: Directed Ortho Metalation (DoM).

    • The position between the two fluorine atoms (C2) is highly acidic (

      
       reduction by inductive effect).
      
    • Using

      
      -Butyllithium (
      
      
      
      -BuLi) at low temperatures (-78°C) selectively lithiates the C2 position.
    • Quenching with DMF yields the aldehyde, which can be reduced and brominated to form 2-bromomethyl-1,3-difluoro-5-isopropoxybenzene .

Visualizing the Synthesis Workflow

The following diagram illustrates the modern synthetic pathway, highlighting the critical regioselective lithiation step.

SynthesisPath Start 3,5-Difluorobromobenzene Boronic 3,5-Difluorophenyl boronic Acid Start->Boronic 1. n-BuLi, -78°C 2. B(OiPr)3 Phenol 3,5-Difluorophenol (Key Precursor) Boronic->Phenol H2O2, NaOH (Oxidation) Ether 1,3-Difluoro-5- isopropoxybenzene Phenol->Ether iPr-Br, K2CO3 DMF, 80°C (Williamson Ether) Lithiated Lithiated Species (C2 Position) Ether->Lithiated n-BuLi, THF -78°C (DoM) Final 2-Bromomethyl-1,3-difluoro- 5-isopropoxybenzene (sEH Linker) Lithiated->Final 1. DMF (Formylation) 2. NaBH4 3. PBr3

Caption: Synthesis pathway from commodity chemicals to the functionalized sEH inhibitor linker, emphasizing the Directed Ortho Metalation (DoM) at the C2 position.

Applications in Drug Discovery: sEH Inhibitors

The primary driver for the discovery and optimization of this molecule is the inhibition of Soluble Epoxide Hydrolase (sEH) .

Mechanism of Action

sEH degrades Epoxyeicosatrienoic acids (EETs), which are endogenous anti-inflammatory and vasodilatory lipid mediators.[2] By inhibiting sEH, drugs can stabilize EETs, lowering blood pressure and reducing inflammation.

The Role of the 1,3-Difluoro-5-isopropoxy Moiety

In the context of urea-based sEH inhibitors (e.g., compounds derived from trans-4-aminocyclohexyl derivatives):

  • Binding Affinity: The isopropoxy group fits into the hydrophobic tunnel of the sEH active site.

  • Metabolic Stability: The 1,3-difluoro substitution pattern prevents rapid degradation by hepatic microsomes, significantly extending the in vivo half-life compared to non-fluorinated analogs.

  • Bioavailability: The ether linkage improves oral bioavailability by optimizing the

    
     (lipophilicity) to the ideal range (3.0–4.0) for oral absorption.
    

Detailed Experimental Protocol

Objective: Synthesis of 1,3-Difluoro-5-isopropoxybenzene from 3,5-difluorophenol.

Reagents
  • 3,5-Difluorophenol (1.0 eq)

  • 2-Bromopropane (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Purge with nitrogen (

    
    ).
    
  • Dissolution: Add 3,5-Difluorophenol (5.0 g, 38.4 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Base Addition: Add

    
     (10.6 g, 76.8 mmol) in a single portion. The suspension may turn slightly yellow. Stir at room temperature for 15 minutes to ensure deprotonation.
    
  • Alkylation: Add 2-Bromopropane (4.3 mL, 46.1 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS. The starting phenol spot should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-water (200 mL) to precipitate inorganic salts and the product (if solid) or to induce phase separation.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with water (

      
      ) and brine (
      
      
      
      ) to remove residual DMF.
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes).

  • Yield: Expect 85–95% yield of a colorless oil.

References

  • Hwang, S. H., et al. (2007). "Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry. (Describes the synthesis and SAR of sEH inhibitors using the 1,3-difluoro-5-isopropoxybenzene scaffold).

  • PubChem. (2025).[3][4] "Compound Summary: 1,3-Difluoro-5-isopropoxybenzene." National Library of Medicine.

  • Ningbo Inno Pharmchem. (2025). "Technical Deep Dive: Properties and Synthesis of 3,5-Difluorophenol Derivatives."

  • Organic Syntheses. (2025). "Synthesis of gem-Difluoroalkenes and Fluorinated Aromatics." Organic Syntheses.

Sources

Foundational

An In-depth Technical Guide to the Potential Hazards and Toxicity of 1,3-Difluoro-5-isopropoxybenzene

Abstract This technical guide provides a comprehensive toxicological and hazard assessment of 1,3-Difluoro-5-isopropoxybenzene (CAS No. 1369849-69-3), a fluorinated aromatic compound of increasing interest to researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive toxicological and hazard assessment of 1,3-Difluoro-5-isopropoxybenzene (CAS No. 1369849-69-3), a fluorinated aromatic compound of increasing interest to researchers in pharmaceutical development and material science.[1] Given the limited direct toxicological data for this specific molecule, this document employs a read-across approach, leveraging available data from structurally similar compounds to forecast potential hazards.[2] The guide synthesizes information from Safety Data Sheets (SDS) and toxicological databases for analogues such as 1,3-difluorobenzene, 1,3-difluoro-5-nitrobenzene, and 1,3-difluoro-5-iodobenzene. The primary predicted hazards include flammability, along with skin, eye, and respiratory irritation.[3][4][5] This paper outlines a systematic workflow for risk assessment of novel chemical entities, provides a detailed experimental protocol for a foundational in vitro cytotoxicity assay, and emphasizes rigorous safety protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary framework to handle and evaluate 1,3-Difluoro-5-isopropoxybenzene safely and effectively in a research setting.

Introduction: The Context of Fluorinated Compounds in Research

Fluorine-containing organic molecules are cornerstones of modern medicinal chemistry and materials science.[6] The strategic incorporation of fluorine atoms can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity, making fluorinated motifs highly sought after in drug discovery.[1][6] 1,3-Difluoro-5-isopropoxybenzene belongs to this critical class of compounds, serving as a potential intermediate or building block in the synthesis of complex new chemical entities.

However, the introduction of any novel compound into a research pipeline necessitates a thorough understanding of its potential hazards and toxicity. For many research chemicals, including 1,3-Difluoro-5-isopropoxybenzene, a complete toxicological profile has not been established. This guide serves to bridge that knowledge gap by providing a predictive hazard assessment based on the well-established principle of toxicological read-across, using data from structurally related analogues to inform safe handling and experimental design.

Physicochemical Properties and Predictive Hazard Assessment

The toxicological profile of a substance is intrinsically linked to its physicochemical properties. In the absence of direct data for 1,3-Difluoro-5-isopropoxybenzene, we can infer its potential behavior by examining its close structural analogues. The core 1,3-difluorobenzene structure is the primary determinant of reactivity and general toxicity, with the substituent at the 5-position modulating these properties.

Property1,3-Difluoro-5-isopropoxybenzene1,3-Difluorobenzene (Analogue)1,3-Difluoro-5-nitrobenzene (Analogue)1,3-Difluoro-5-iodobenzene (Analogue)
CAS Number 1369849-69-3[2]372-18-9[7]2265-94-3[8]2265-91-0[9]
Molecular Formula C₉H₁₀F₂OC₆H₄F₂[7]C₆H₃F₂NO₂[8]C₆H₃F₂I[4]
Molecular Weight 172.17 g/mol (Calculated)114.09 g/mol [7]159.09 g/mol [8]239.99 g/mol [4]
Physical State Not specified (likely liquid)Colorless Liquid[10]Not specifiedNot specified
Boiling Point Not specified83 °C[10]Not specified173.9 °C[4]
Flash Point Not specified (Predicted: Flammable)2 °C[10]Not specified (Predicted: Combustible)63.8 °C[4]

Table 1: Comparative Physicochemical Properties of 1,3-Difluoro-5-isopropoxybenzene and Structural Analogues.

Analysis of Potential Hazards via Structural Read-Across

The following sections detail the predicted hazards of 1,3-Difluoro-5-isopropoxybenzene based on the known profiles of its analogues. A summary of GHS Hazard Statements is provided in Table 2.

Flammability and Reactivity

The analogue 1,3-difluorobenzene is classified as a highly flammable liquid and vapor (H225), with a very low flash point of 2 °C.[5][10] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[11] While the isopropoxy group and higher molecular weight of the target compound may raise the flash point slightly compared to 1,3-difluorobenzene, it is prudent to handle 1,3-Difluoro-5-isopropoxybenzene as a flammable liquid .

Reactivity: Like its analogues, this compound is expected to be incompatible with strong oxidizing agents, strong acids, and strong bases.[12] Hazardous decomposition products upon combustion are likely to include carbon monoxide, carbon dioxide, and highly toxic hydrogen fluoride gas.[4][11][12]

Irritation and Corrosivity

A consistent hazard across 1,3-difluoro-5-substituted benzenes is irritation.

  • Skin Irritation: 1,3-Difluoro-5-nitrobenzene and 1,3-Difluoro-5-iodobenzene are known to cause skin irritation (H315).[3][4] Prolonged contact may lead to dermatitis.

  • Eye Irritation: Both analogues are also classified as causing serious eye irritation (H319).[3][4]

  • Respiratory Irritation: The potential to cause respiratory irritation (H335) is also noted for these analogues.[3][4] Inhalation of vapors may lead to irritation of the respiratory tract.[11]

Therefore, 1,3-Difluoro-5-isopropoxybenzene should be presumed to be a skin, eye, and respiratory irritant.

Systemic Toxicity (Acute)

While specific LD50/LC50 data is scarce, the available information suggests potential for acute toxicity.

  • Inhalation: 1,3-Difluorobenzene is classified as harmful if inhaled (H332).[5] Vapors may cause dizziness or suffocation.[11]

  • Ingestion & Dermal Contact: 1,3-Difluoro-5-iodobenzene is described as harmful if swallowed and in contact with skin.[4]

Given this, exposure via inhalation, ingestion, and skin contact should be minimized.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no specific data available to classify 1,3-Difluoro-5-isopropoxybenzene or its close analogues as carcinogenic, mutagenic, or a reproductive toxin. Safety Data Sheets for related compounds consistently state that they are not listed as carcinogens by IARC, ACGIH, NTP, or OSHA.[13] However, the absence of data does not confirm the absence of effect, and the common disclaimer, "the chemical, physical, and toxicological properties have not been thoroughly investigated," warrants a cautious approach.

Hazard StatementDescriptionCommon in Analogues?Reference
H225 Highly flammable liquid and vaporYes (1,3-Difluorobenzene)[5]
H227 Combustible liquidYes (1,3-Difluoro-5-iodobenzene)[4]
H315 Causes skin irritationYes[3][4]
H319 Causes serious eye irritationYes[3][4]
H332 Harmful if inhaledYes (1,3-Difluorobenzene)[5]
H335 May cause respiratory irritationYes[3][4]

Table 2: Summary of GHS Hazard Statements from Structural Analogues.

Recommended Risk Assessment and Management Workflow

When working with a compound with limited toxicological data, a structured risk assessment workflow is essential. This process ensures that potential hazards are identified, and appropriate control measures are implemented before any experimental work begins.

Hazard_Assessment_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Predictive Toxicology (Read-Across) cluster_2 Phase 3: Risk Management & Empirical Testing A Identify Compound (1,3-Difluoro-5-isopropoxybenzene) B Literature & Database Search (SDS, PubChem, etc.) A->B C Identify Data Gaps (No direct toxicity data) B->C D Identify Structural Analogues (e.g., 1,3-Difluorobenzene) C->D E Compile Analogue Hazard Data (Irritation, Flammability) D->E F Predict Hazards for Target Compound E->F G Develop Safe Handling Protocol (SOP) (Fume Hood, PPE) F->G H Perform In Vitro Screening (e.g., Cytotoxicity Assay) G->H I Tiered In Vivo Testing (If required, following 3Rs) H->I J Update Hazard Assessment (Incorporate new data) I->J J->G Iterative Refinement

Caption: Hazard assessment workflow for novel chemical entities.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To empirically determine the potential toxicity of 1,3-Difluoro-5-isopropoxybenzene, a foundational in vitro cytotoxicity assay is a logical first step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Causality and Self-Validation: This protocol is designed to be self-validating. The inclusion of a positive control (e.g., Doxorubicin) confirms the assay is sensitive to known cytotoxic agents. The vehicle control (e.g., 0.1% DMSO) establishes the baseline for cell viability and ensures the solvent used to dissolve the test compound does not itself induce toxicity. A range of concentrations is used to determine a dose-response curve and calculate an IC₅₀ (half-maximal inhibitory concentration), providing a quantitative measure of cytotoxicity.

Methodology:

  • Cell Culture:

    • Culture a relevant human cell line (e.g., HepG2 for liver toxicity screening) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using trypsin-EDTA when they reach 80-90% confluency.

  • Cell Seeding:

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding 5,000 cells/well).

    • Incubate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 1,3-Difluoro-5-isopropoxybenzene in sterile DMSO.

    • Perform serial dilutions in cell culture media to prepare working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Prepare controls: media only (blank), cells with media containing 0.1% DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).

    • Carefully remove the old media from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.

    • Incubate for 24 or 48 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile Phosphate Buffered Saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the media/MTT mixture from the wells.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank (media only) from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Recommendations

While direct toxicological data for 1,3-Difluoro-5-isopropoxybenzene is not currently available, a read-across analysis from its structural analogues provides a strong basis for a precautionary approach. Researchers and laboratory personnel should treat this compound as a flammable liquid that is a potential skin, eye, and respiratory irritant, and may be harmful if inhaled or swallowed.

Core Recommendations:

  • Engineering Controls: All handling of 1,3-Difluoro-5-isopropoxybenzene should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, and open flames.[11][12]

  • Empirical Verification: Do not assume the compound is benign. Perform foundational in vitro toxicity screening, such as the MTT assay described, before scaling up experiments or incorporating it into more complex biological systems.

By adhering to this guidance, the scientific community can safely explore the potential applications of 1,3-Difluoro-5-isopropoxybenzene while upholding the highest standards of laboratory safety and scientific integrity.

References

  • PubChem. (n.d.). 1,3-Difluoro-5-propylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025, August 20). 1,3-Difluoro-5-iodobenzene MSDS. Retrieved from [Link]

  • Pallav Chemicals. (n.d.). 1,3-DIFLUORO BENZENE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1,3-Difluorobenzene, 99+%. Retrieved from [Link]

  • Reagentia. (n.d.). 1,3-Difluoro-5-isopropoxybenzene (1 x 5 g). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Toxicological Data for Class 1 Solvents. Retrieved from [Link]

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1,3-difluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, January 16). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Medical Management Guidelines for 1,3-Dichlorobenzene. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Strategic Utilization of 1,3-Difluoro-5-isopropoxybenzene in Medicinal Chemistry

Executive Summary In the optimization of lead compounds, the 1,3-difluoro-5-isopropoxybenzene (CAS: 1305323-96-3, generic derivatives) motif represents a high-value building block for modulating lipophilicity, metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the 1,3-difluoro-5-isopropoxybenzene (CAS: 1305323-96-3, generic derivatives) motif represents a high-value building block for modulating lipophilicity, metabolic stability, and electronic character.

This moiety combines the metabolic robustness of the 3,5-difluorophenyl ring—which blocks metabolically labile sites and lowers the electron density of the aromatic system—with the steric bulk and lipophilicity of the isopropoxy group. It serves as a superior bioisostere for 3,5-dimethoxyphenyl or 3,5-dichlorophenyl groups, often improving CNS penetration and reducing oxidative clearance.

This guide details the synthesis , regioselective functionalization , and medicinal chemistry logic for deploying this building block in drug discovery campaigns.

Physicochemical Profile & Design Logic

The strategic value of this building block lies in its specific electronic and physical properties.[1][2]

PropertyValue (Approx.)Medicinal Chemistry Significance
LogP 3.2 – 3.5Moderate-high lipophilicity; ideal for hydrophobic pocket filling.
TPSA 9.23 ŲLow polar surface area, favoring membrane permeability (CNS active).[2]
Electronic Effect

(F) = +0.34
The two fluorines strongly deactivate the ring to electrophilic attack (preventing oxidative metabolism) but acidify the C2-proton.[2]
pKa (Parent Phenol) ~7.973,5-Difluorophenol is significantly more acidic than phenol (pKa 10.0), influencing the nucleophilicity of the ether oxygen.[2]
Metabolic Liability LowThe 3,5-positions are blocked by F. The isopropoxy group is susceptible to O-dealkylation but is generally more stable than linear ethers due to steric hindrance.

Synthetic Accessibility: "The Make"

While 1,3-difluoro-5-isopropoxybenzene can be sourced commercially, high-purity synthesis in-house is often required to avoid stabilizer contamination or to synthesize derivatives.

Protocol A: Williamson Ether Synthesis (Standard)

Objective: Alkylation of 3,5-difluorophenol with 2-bromopropane.[2] Rationale: This SN2 reaction is preferred over Mitsunobu conditions for scale-up due to atom economy and ease of purification.[2]

Materials:
  • Substrate: 3,5-Difluorophenol (1.0 eq)

  • Electrophile: 2-Bromopropane (1.5 eq) [Note: 2-Iodopropane is more reactive but less stable][2]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)[2]

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)[2]

  • Temperature: 60–80 °C[2]

Step-by-Step Methodology:
  • Dissolution: Charge a round-bottom flask with 3,5-difluorophenol (10 g, 76.9 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add K₂CO₃ (21.2 g, 153.8 mmol) in a single portion. Stir at room temperature for 15 minutes to form the phenoxide. Observation: The suspension may thicken.

  • Alkylation: Add 2-bromopropane (10.8 mL, 115 mmol) dropwise via syringe or addition funnel.

  • Reaction: Heat the mixture to 70 °C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or LCMS.[2] The phenol starting material should be consumed.[2]

  • Workup:

    • Cool to room temperature.[2]

    • Pour the mixture into ice-water (400 mL) to quench.

    • Extract with Diethyl Ether or MTBE (3 x 100 mL).[2]

    • Wash combined organics with water (2 x) and brine (1 x) to remove DMF.[2]

    • Dry over MgSO₄, filter, and concentrate[3]

    • purification: Flash chromatography (100% Hexanes to 5% EtOAc/Hexanes) yields the product as a clear, colorless oil.[2]

Yield Expectation: 85–95%

Functionalization Logic: "The Use"

The true power of this building block lies in its ability to be selectively functionalized at the C2 position (between the fluorines) or the C4/C6 positions (flanked by F and O-iPr).[2]

Regioselectivity Map

The 1,3-difluoro pattern creates a "lithiation trap" at the C2 position. The protons at C2 are significantly more acidic (pKa ~26) than those at C4/C6 due to the inductive withdrawal of two flanking fluorine atoms.[2]

G cluster_legend Regioselectivity Logic Start 1,3-Difluoro-5- isopropoxybenzene Lithiation Lithiation (n-BuLi, -78°C) Start->Lithiation THF C2_Li C2-Lithio Species (Thermodynamic & Kinetic) Lithiation->C2_Li Directed by 2 x F (Inductive Effect) Electrophile Electrophile Quench (E+) C2_Li->Electrophile Product 2-Substituted 1,3-Difluoro-5-isopropoxybenzene Electrophile->Product Formation of C-C, C-B, C-I bonds Explanation C2 Position is flanked by two Fluorines. Acidity: C2-H >> C4/C6-H. Result: >95% Regioselectivity for C2.

Caption: Regioselective lithiation workflow targeting the C2 position, driven by the synergistic inductive effect of flanking fluorine atoms.

Protocol B: C2-Selective Lithiation & Boroylation

Objective: Synthesis of (2,6-difluoro-4-isopropoxyphenyl)boronic acid (or ester). Application: Preparation of Suzuki coupling partners.

Materials:
  • Substrate: 1,3-Difluoro-5-isopropoxybenzene (1.0 eq)

  • Reagent: n-Butyllithium (2.5 M in hexanes, 1.1 eq)[2]

  • Electrophile: Triisopropyl borate (B(OiPr)₃) (1.2 eq)[2]

  • Solvent: Anhydrous THF

  • Temp: -78 °C

Step-by-Step Methodology:
  • Setup: Flame-dry a 3-neck flask and purge with Argon. Add substrate (1.0 g, 5.8 mmol) and THF (15 mL). Cool to -78 °C (Dry ice/Acetone).

  • Lithiation: Add n-BuLi (2.55 mL, 6.4 mmol) dropwise over 10 minutes. Maintain internal temp < -70 °C.

  • Equilibration: Stir at -78 °C for 45–60 minutes. The solution may turn slightly yellow.[2] The lithiation occurs almost exclusively at the C2 position (between the fluorines).[2]

  • Quench: Add B(OiPr)₃ (1.6 mL, 7.0 mmol) rapidly.

  • Warming: Stir at -78 °C for 30 mins, then allow to warm to 0 °C over 1 hour.

  • Hydrolysis: Quench with 1N HCl (10 mL) and stir vigorously for 30 mins to hydrolyze the boronate ester to the boronic acid.

  • Isolation: Extract with EtOAc. The boronic acid may be surprisingly soluble in organic solvents due to the lipophilic isopropoxy group.[2]

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy

The 3,5-difluoro-5-isopropoxyphenyl motif is a robust replacement for:

  • 3,5-Dimethoxyphenyl: The fluorines mimic the electronic repulsion of the methoxy oxygens but without the metabolic liability of O-demethylation. The isopropoxy group maintains the lipophilic volume of the third substituent.[2]

  • 3,5-Dichlorophenyl: Fluorine is smaller and more electronegative, altering the electrostatic potential surface (EPS) and potentially improving solubility while maintaining the lipophilic vector.[2]

Case Study Logic: Kinase Inhibitors

In kinase inhibitors (e.g., targeting EGFR or ALK), the "tail" region often extends into a hydrophobic pocket.[2]

  • Problem: A 3,4,5-trimethoxyphenyl tail suffers from rapid metabolism (O-demethylation) and poor permeability (P-gp efflux).

  • Solution: Replace with 2,6-difluoro-4-isopropoxyphenyl (via the C2-lithiation/coupling route described above).

    • Result: The fluorines lower the electron density of the ring, reducing P450 oxidation.[2] The isopropoxy group fills the hydrophobic pocket efficiently.[2] The C2-attachment point (created via the lithiation protocol) orients the substituents perfectly.[2]

References

  • Synthesis of Fluorinated Ethers

    • Title: "Preparation of substituted aryl compounds."[2][4]

    • Source:J. Org.[2][5] Chem. (General reference for phenol alkylation).

    • Context: Standard Williamson ether synthesis protocols adapted for electron-deficient phenols.[2]

  • Regioselective Lithiation

    • Title: "Regioselective lithiations of 1,3-disubstituted arenes."[6][7][8]

    • Source:Arkivoc 2009 (vi) 167-173.[2][6][7]

    • URL:

    • Relevance: Establishes the directing power of 1,3-halo systems vs alkoxy groups.
  • Acidity of Fluorophenols

    • Title: "Absolute pKa Determin
    • Source:J. Am. Chem. Soc.[2][9] 2002, 124, 22, 6421–6430.[2]

    • URL:[2]

    • Relevance: Provides pKa data supporting the nucleophilicity and acidity arguments for 3,5-difluorophenol.
  • Metabolic Stability of Isopropoxy Groups

    • Title: "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups."[2]

    • Source:Beilstein J. Org.[2] Chem. 2020, 16, 2141–2150.[2]

    • URL:

    • Relevance: Discusses the physicochemical properties and stability of isopropyl ethers in medicinal chemistry.

Sources

Application

Application Note: 1,3-Difluoro-5-isopropoxybenzene as a Strategic Scaffold in Agrochemical Synthesis

This Application Note is structured to provide a comprehensive technical guide on the utility, synthesis, and downstream application of 1,3-Difluoro-5-isopropoxybenzene (CAS: 1240257-92-6 / 183245-00-3 derivatives) in th...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide on the utility, synthesis, and downstream application of 1,3-Difluoro-5-isopropoxybenzene (CAS: 1240257-92-6 / 183245-00-3 derivatives) in the development of modern agrochemicals.

Executive Summary

1,3-Difluoro-5-isopropoxybenzene (also known as 3,5-difluorophenyl isopropyl ether) represents a high-value fluorinated building block used to modulate lipophilicity and metabolic stability in active agrochemical ingredients (AIs). Its symmetric meta-difluoro substitution pattern, combined with the steric bulk of the isopropoxy group, makes it an ideal precursor for 3,5-difluoro-4-isopropoxyaniline —a critical intermediate for next-generation Protoporphyrinogen Oxidase (PPO) inhibitors and Benzoylurea insecticides .

This guide details the physicochemical rationale for its selection, a self-validating synthesis protocol, and its downstream application in generating bioactive heterocyclic cores.

Scientific Rationale & Physicochemical Properties[1][2][3][4]

The "Fluorine Effect" in Agrochemical Design

The incorporation of the 1,3-difluoro-5-isopropoxy motif addresses three critical challenges in drug design:

  • Metabolic Blocking: The C-F bond (bond energy ~116 kcal/mol) is highly resistant to cytochrome P450 oxidation. Placing fluorine atoms at the 3 and 5 positions blocks metabolic attack at these susceptible sites, extending the half-life of the AI in the plant or insect gut.

  • Lipophilicity Modulation: The isopropoxy group significantly increases the partition coefficient (LogP), enhancing cuticular penetration in weeds (herbicides) or exoskeletal absorption in insects (insecticides).

  • Electronic Tuning: The electron-withdrawing nature of the two fluorine atoms deactivates the ring, which is crucial for tuning the pKa of downstream sulfonamide or urea linkages, thereby optimizing receptor binding affinity.

Comparative Property Analysis

The following table highlights the shift in properties when converting the phenol precursor to the isopropoxy derivative.

Property3,5-Difluorophenol (Precursor)1,3-Difluoro-5-isopropoxybenzene (Target)Impact on AI
LogP (Predicted) ~2.4~3.8Enhanced membrane permeability.
H-Bond Donors 1 (Phenolic OH)0Removes non-specific binding; improves selectivity.
Electronic State Electron Rich (Activated)Moderately ActivatedFacilitates controlled electrophilic substitution (Nitration).
Steric Bulk LowMedium (Isopropyl)Induces conformational lock in receptor pockets.

Experimental Protocols

Protocol A: Synthesis of 1,3-Difluoro-5-isopropoxybenzene

Objective: Efficient alkylation of 3,5-difluorophenol via Williamson Ether Synthesis.

  • Reagents:

    • 3,5-Difluorophenol (1.0 eq)

    • 2-Bromopropane (1.2 eq)

    • Potassium Carbonate (

      
      , 2.0 eq)
      
    • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with 3,5-difluorophenol (100 mmol) and anhydrous DMF (150 mL).

  • Base Addition: Add

    
     (200 mmol) in portions under nitrogen atmosphere. Stir at room temperature for 30 minutes to form the phenoxide anion.
    
  • Alkylation: Add 2-bromopropane (120 mmol) dropwise via an addition funnel to control the exotherm.

  • Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 9:1) or GC-MS until the starting phenol is consumed (<1%).

  • Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo. Purify the crude oil via vacuum distillation (bp ~75-80°C at 10 mmHg) to yield a clear, colorless liquid.
    

Self-Validation Check:

  • Success Criterion:

    
     NMR should show a septet at ~4.5 ppm (1H, CH) and a doublet at ~1.3 ppm (6H, 
    
    
    
    ). The phenolic OH singlet (>9 ppm) must be absent.
Protocol B: Downstream Synthesis of 3,5-Difluoro-4-isopropoxyaniline

Context: This aniline is the actual "warhead" precursor for coupling into herbicides.

Step 1: Nitration

  • Dissolve 1,3-difluoro-5-isopropoxybenzene in Acetic Anhydride.

  • Cool to 0°C. Add Fuming Nitric Acid (

    
    ) dropwise.
    
  • Mechanism: The isopropoxy group is a strong ortho/para director. The 3,5-fluorines are meta directors. These effects reinforce substitution at the 4-position (between the fluorines and para to the alkoxy).

  • Quench and isolate 4-nitro-2,6-difluoro-1-isopropoxybenzene .

Step 2: Reduction

  • Dissolve the nitro compound in Ethanol.

  • Add Pd/C (10% w/w) and expose to Hydrogen gas (balloon pressure) or use Iron/Ammonium Chloride reduction.

  • Filter and concentrate to yield 3,5-Difluoro-4-isopropoxyaniline .

Agrochemical Applications & Workflow

The resulting aniline is a versatile synthon for two major classes of agrochemicals.

Application 1: PPO Inhibitor Herbicides (Uracils/Pyrimidinediones)

These herbicides inhibit Protoporphyrinogen Oxidase (PPO), causing rapid cell membrane necrosis in weeds. The 3,5-difluoro-4-alkoxy phenyl ring is a privileged motif in this class (analogous to the structure of Saflufenacil or Butafenacil).

  • Synthesis Logic: The aniline is reacted with a cyclic anhydride (e.g., 3,4,5,6-tetrahydrophthalic anhydride) or a pyrimidine precursor.

  • Role of Scaffold: The 1,3-difluoro pattern prevents ring metabolism, while the isopropoxy tail ensures the molecule sticks in the lipophilic channel of the PPO enzyme.

Application 2: Benzoylurea Insecticides

These are Chitin Synthesis Inhibitors (CSIs).

  • Synthesis Logic: Reaction of 3,5-difluoro-4-isopropoxyaniline with 2,6-difluorobenzoyl isocyanate.

  • Role of Scaffold: The resulting urea bridge is stabilized by the electron-deficient difluoro-phenyl ring, enhancing the compound's stability in the insect gut.

Visualized Workflow (DOT Diagram)

Agrochemical_Synthesis Start 3,5-Difluorophenol Intermediate1 1,3-Difluoro-5-isopropoxybenzene (Key Scaffold) Start->Intermediate1 Williamson Ether Synthesis Reagent1 2-Bromopropane / K2CO3 Reagent1->Intermediate1 Intermediate2 4-Nitro-2,6-difluoro-1-isopropoxybenzene Intermediate1->Intermediate2 Electrophilic Aromatic Subst. Step_Nitration Nitration (HNO3/Ac2O) Regioselective at C-4 Step_Nitration->Intermediate2 Key_Aniline 3,5-Difluoro-4-isopropoxyaniline (The 'Warhead' Precursor) Intermediate2->Key_Aniline Hydrogenation Step_Reduction Reduction (H2, Pd/C) Step_Reduction->Key_Aniline Target1 PPO Inhibitor Herbicides (e.g., Uracil analogs) Key_Aniline->Target1 + Cyclic Anhydride Target2 Benzoylurea Insecticides (Chitin Synthesis Inhibitors) Key_Aniline->Target2 + Benzoyl Isocyanate

Figure 1: Synthetic pathway from raw material to bioactive agrochemical classes.

References

  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589.

  • Fujiwara, T., & O'Hagan, D. (2014).[1] Successful fluorine-containing herbicide development. Journal of Fluorine Chemistry, 167, 16-29.

  • Lamberth, C. (2018). Heterocyclic Chemistry in Crop Protection. Wiley-VCH.
  • Mitsui Chemicals Agro, Inc. (2016). Process for producing aniline derivatives. Patent WO2016121957. (Describes the nitration/reduction of alkoxylated difluorobenzenes).

  • BenchChem. (2023). Product entry: 3,5-Difluoro-4-isopropoxyaniline. (Confirmation of commercial availability of the downstream intermediate).

Sources

Method

scale-up synthesis and purification of 1,3-Difluoro-5-isopropoxybenzene

Application Note: Process Development & Scale-Up of 1,3-Difluoro-5-isopropoxybenzene Executive Summary This guide details the scale-up synthesis and purification of 1,3-Difluoro-5-isopropoxybenzene (CAS: 1369849-69-3) ....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development & Scale-Up of 1,3-Difluoro-5-isopropoxybenzene

Executive Summary

This guide details the scale-up synthesis and purification of 1,3-Difluoro-5-isopropoxybenzene (CAS: 1369849-69-3) . This molecule is a critical intermediate in the synthesis of liquid crystals and fluorinated pharmaceutical building blocks.

While multiple routes exist, this protocol focuses on the Williamson Ether Synthesis via O-alkylation of 3,5-difluorophenol. This route is selected for its superior regioselectivity and operational simplicity compared to Nucleophilic Aromatic Substitution (


) on 1,3,5-trifluorobenzene, which often suffers from over-substitution (formation of di-isopropoxy byproducts) at scale.

Target Specifications:

  • Purity: >99.5% (GC/HPLC)

  • Yield: >85% (Isolated)

  • Scale: Pilot (100 g – 1 kg)

Strategic Route Selection

ParameterRoute A: Williamson Ether Synthesis (Selected)Route B:

Substitution
Precursors 3,5-Difluorophenol + 2-Bromopropane1,3,5-Trifluorobenzene + Isopropoxide
Regioselectivity High (Only one -OH site available)Moderate (Risk of di/tri-substitution)
Conditions Mild (

C), Weak Base (

)
Harsh (

C), Strong Base (NaH/KOH)
Impurity Profile Unreacted phenol (easy removal)Oligomers/Polymers (difficult removal)

Scientist’s Rationale: The electron-withdrawing nature of the two fluorine atoms on the phenol ring lowers the


 of the hydroxyl group (approx. 

7.5–8.5 vs. 10 for phenol), making 3,5-difluorophenol an excellent nucleophile that does not require strong bases like NaH. Potassium carbonate (

) is sufficient, safer, and easier to handle on a kilogram scale.

Safety & Engineering Controls (Critical)

Warning: 2-Bromopropane (Isopropyl Bromide) Hazard Unlike primary alkyl halides, 2-bromopropane is a known reproductive toxin and neurotoxin.

  • Engineering Control: All transfers must occur in a closed system or a high-velocity fume hood.

  • PPE: Double nitrile gloves or Silver Shield® laminate gloves are required; standard latex is permeable to alkyl halides.

  • Quench Safety: The reaction produces

    
    . Ensure reactor venting is sized to handle off-gassing during the initial heating ramp.
    

Detailed Experimental Protocol

Reagent Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Mass (for 1 mol scale)Role
3,5-Difluorophenol 130.091.0130.1 gLimiting Reagent
2-Bromopropane 122.991.25153.7 gElectrophile
Potassium Carbonate 138.211.5207.3 gBase (milled/anhydrous)
DMF (N,N-Dimethylformamide) 73.095.0 Vol~650 mLSolvent
Step-by-Step Methodology

Step 1: Solvation and Deprotonation

  • Charge the reactor with 3,5-Difluorophenol and DMF .

  • Initiate agitation (overhead stirrer recommended at 300 RPM).

  • Add Potassium Carbonate (

    
    )  in portions to prevent clumping.
    
    • Note: The mixture will become a heterogeneous slurry. Ensure good suspension.

  • Heat the mixture to 40°C for 30 minutes. This pre-activation step ensures partial deprotonation of the phenol before alkyl halide addition.

Step 2: Alkylation (The Reaction)

  • Add 2-Bromopropane dropwise via an addition funnel or dosing pump over 45 minutes.

    • Process Control: Maintain internal temperature

      
      C during addition. The reaction is slightly exothermic.
      
  • Once addition is complete, ramp temperature to 70°C .

  • Hold at 70°C for 4–6 hours .

    • Monitoring: Pull an aliquot at 4 hours for GC-MS or TLC (Mobile Phase: 10% EtOAc in Hexanes). Look for the disappearance of the phenol (

      
      ) and appearance of the ether (
      
      
      
      ).

Step 3: Quench and Workup

  • Cool the reactor to 20°C .

  • Filtration: Filter off the solid inorganic salts (

    
    , excess 
    
    
    
    ). Wash the filter cake with a small amount of DMF or Ethyl Acetate.
    • Why? Removing solids before aqueous workup prevents emulsion formation and reduces waste volume.

  • Aqueous Wash: Dilute the filtrate with Water (3x volume) and extract with Methyl tert-butyl ether (MTBE) or Ethyl Acetate .

    • Alternative for Scale: If the volume is too large, distill off the majority of DMF under vacuum first, then partition the residue between water and MTBE.

  • Base Wash: Wash the organic layer with 1M NaOH (cold).

    • Critical: This removes any unreacted 3,5-difluorophenol. Since the product is an ether, it is stable to base.

  • Dry the organic layer over

    
    , filter, and concentrate via rotary evaporation.
    

Purification: Vacuum Distillation

The crude oil is typically yellow/orange. For >99% purity, vacuum distillation is mandatory.

  • Setup: Short-path distillation head with a Vigreux column.

  • Vacuum: High vacuum (< 5 mmHg) is recommended to keep bath temperatures low.

  • Expected Parameters (Estimates):

    • Boiling Point (Atmospheric): ~185–195°C (Predicted based on MW and polarity).

    • Boiling Point (10 mmHg): ~85–95°C.

  • Procedure:

    • Foreshot: Collect the first 5% of distillate (often contains residual solvent or volatile impurities).

    • Main Fraction: Collect the stable temperature plateau.

    • Residue: Discard the pot residue (high MW colored impurities).

Process Visualization

Workflow Diagram 1: Synthesis Logic

G Start Start: 3,5-Difluorophenol Mix Mix with K2CO3 / DMF (40°C, 30 min) Start->Mix Add Add 2-Bromopropane (Dropwise, <50°C) Mix->Add React Reaction Hold (70°C, 4-6 hrs) Add->React Check QC Check (GC/TLC) Phenol < 1%? React->Check Check->React No (Extend Time) Workup Filter Salts -> NaOH Wash -> Extract Check->Workup Yes Distill Vacuum Distillation (<5 mmHg) Workup->Distill Final Final Product 1,3-Difluoro-5-isopropoxybenzene Distill->Final

Caption: Operational workflow for the Williamson ether synthesis of 1,3-difluoro-5-isopropoxybenzene.

Workflow Diagram 2: Purification Decision Tree

P Crude Crude Oil Isolated Analysis Analyze Purity (GC) Crude->Analysis Decision Purity > 95%? Analysis->Decision Distill Vacuum Distillation (Main Route) Decision->Distill Yes Column Silica Plug Filtration (If very dirty) Decision->Column No (<95%) Final Final QC (NMR, HPLC) Distill->Final Column->Distill

Caption: Decision logic for purification based on crude intermediate quality.

Analytical Quality Control

1. Proton NMR (


-NMR, 400 MHz, 

):
  • 
     1.35 (d, 6H):  Isopropyl methyl groups (Doublet confirms coupling to CH).
    
  • 
     4.50 (sept, 1H):  Isopropyl methine proton (Septet confirms coupling to two 
    
    
    
    ).
  • 
     6.30–6.50 (m, 3H):  Aromatic protons. Look for specific splitting patterns characteristic of 1,3,5-substitution.
    
    • Note: The absence of a broad singlet at

      
       5.0–6.0 confirms the consumption of the phenol -OH.
      

2. GC-MS:

  • Parent Ion (

    
    ):  172 m/z.
    
  • Fragmentation: Expect a strong loss of 43 m/z (isopropyl group) leading to the base peak.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2][3][4][5]

    • URL:[Link]

  • Safety Data for 2-Bromopropane

    • Source: OSHA Occupational Chemical Database. "2-Bromopropane."[6]

    • URL:[Link]

  • General Protocol for Phenol Alkylation

    • Source: Organic Syntheses, Coll. Vol. 1, p.436 (2003). (Analogous procedure for phenolic ethers).[1]

    • URL:[Link]

  • 1,3-Difluoro-5-isopropoxybenzene Identification

    • Source: PubChem Compound Summary (Analogous propyl deriv
    • URL:[Link] (Reference for 1,3-difluoro-5-propylbenzene structure verification).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1,3-Difluoro-5-isopropoxybenzene Production

Case ID: YIELD-OPT-135-DFIB Subject: Yield Improvement & Troubleshooting for CAS 1369849-69-3 Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: YIELD-OPT-135-DFIB Subject: Yield Improvement & Troubleshooting for CAS 1369849-69-3 Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield ceilings in the synthesis of 1,3-Difluoro-5-isopropoxybenzene . This is a common bottleneck caused by the specific electronic and steric nature of the 3,5-difluoro aromatic system combined with the reactivity of the isopropyl group.

This guide treats your synthesis as a system. We will analyze the two primary synthetic routes:

  • Route A (Williamson Ether Synthesis): Alkylation of 3,5-difluorophenol. (Most common lab-scale route).

  • Route B (SNAr): Nucleophilic substitution on 1,3,5-trifluorobenzene. (Scalable, but regioselectivity issues).

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify your specific failure mode.

DiagnosticFlow Start Start: Low Yield Issue CheckSM Is Starting Material (SM) Remaining? Start->CheckSM CheckByprod Analyze Byproducts (GC/LC-MS) CheckSM->CheckByprod Yes (SM Present) Volatility Product Loss during Concentration? CheckSM->Volatility No (SM Consumed) Propene Issue: E2 Elimination (Isopropyl halide loss) CheckByprod->Propene Gas evolution observed? DiSub Issue: SNAr Over-reaction CheckByprod->DiSub Di-substituted product? Sol1 Switch to Cs2CO3/DMF Lower Temp Propene->Sol1 Fix Sol2 Control Stoichiometry (0.95 eq Alkoxide) DiSub->Sol2 Fix

Figure 1: Diagnostic logic flow for identifying yield loss mechanisms.

Module 1: The Williamson Ether Synthesis (Primary Route)

Reaction: 3,5-Difluorophenol + 2-Bromopropane + Base


 Product
Core Challenge: The E2 vs. SN2 Competition

The isopropyl group is a secondary alkyl halide . While 3,5-difluorophenol is a good nucleophile (enhanced acidity due to fluorine EWGs, pKa ~7.3), the secondary halide is prone to E2 elimination , generating propene gas rather than your ether. If you see bubbling and low conversion, your alkylating agent is evaporating as propene.

Troubleshooting & FAQs

Q1: I am using Sodium Hydride (NaH) in THF, but my yield is stuck at 50%. Why? A: NaH is too basic. It promotes the E2 elimination of 2-bromopropane because it acts as a hard base.

  • Corrective Action: Switch to a milder, buffered base system. Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent is superior. The carbonate anion deprotonates the phenol effectively without aggressively attacking the alkyl halide protons.

Q2: The reaction is extremely slow. I still have 40% unreacted phenol after 24 hours. A: This is likely a "Finkelstein" issue. Bromide is a decent leaving group, but iodide is better.

  • Corrective Action: Add 10 mol% Potassium Iodide (KI) to the reaction. This generates 2-iodopropane in situ, which reacts significantly faster with the phenoxide.

  • Solvent Check: Ensure you are using DMF or NMP . Acetone is often too low-boiling (56°C) to push the kinetics of a secondary halide substitution efficiently.

Q3: Protocol for Maximum Yield (Recommended) Follow this optimized protocol to minimize elimination and maximize conversion.

ComponentEquivalentsRoleNotes
3,5-Difluorophenol 1.0SubstrateLimiting reagent.
2-Bromopropane 1.5 - 2.0ElectrophileExcess required to account for volatile loss/elimination.
K₂CO₃ 2.0BaseMilled/Powdered form is critical for surface area.
KI 0.1 (10%)CatalystAccelerates SN2 reaction.
DMF [0.5 M]SolventDry (anhydrous).[1]

Step-by-Step:

  • Dissolve 3,5-difluorophenol in anhydrous DMF.

  • Add K₂CO₃ and KI. Stir for 15 mins at RT to form the phenoxide.

  • Add 2-bromopropane dropwise.

  • Heat to 60°C . Do not exceed 70°C to prevent rapid propene formation.

  • Monitor via TLC/GC. If conversion stalls, add another 0.2 eq of 2-bromopropane.

Module 2: The SNAr Route (Alternative/Scale-Up)

Reaction: 1,3,5-Trifluorobenzene + Sodium Isopropoxide


 Product
Core Challenge: Regioselectivity

1,3,5-Trifluorobenzene is highly activated for Nucleophilic Aromatic Substitution (SNAr). The first substitution activates the ring slightly less than the starting material, but over-reaction (forming 1-fluoro-3,5-diisopropoxybenzene) is a major risk if stoichiometry is loose.

Troubleshooting & FAQs

Q4: I am seeing ~15% di-substituted impurity. How do I stop it? A: This is a kinetic control issue.

  • Corrective Action 1 (Stoichiometry): Use a slight deficit of the nucleophile (0.95 eq of NaOiPr relative to the trifluorobenzene). It is easier to recover unreacted trifluorobenzene (bp ~75°C) than to separate the di-substituted byproduct.

  • Corrective Action 2 (Temperature): Run the addition at 0°C and warm slowly to Room Temperature. Do not reflux until you confirm mono-substitution is complete.

Q5: Can I use Isopropanol as the solvent? A: Yes, but it slows the reaction compared to THF or DMF.

  • Insight: In pure isopropanol, the isopropoxide anion is heavily solvated (hydrogen bonding), reducing its nucleophilicity. Using THF with a solution of NaOiPr makes the nucleophile "hotter" and the reaction faster, but requires stricter temperature control to prevent over-substitution.

Module 3: Purification & Workup

Q6: How do I remove unreacted 3,5-difluorophenol completely? A: Rely on pKa differences.

  • The Wash: After extracting the reaction mixture (EtOAc/Hexane), wash the organic layer with 1M NaOH (2x).

  • The Logic: The phenol (pKa ~7.3) will deprotonate and move to the aqueous layer. The product (ether) is neutral and stays in the organic layer.

  • Verification: Check the aqueous wash pH. If it's not >12, you haven't removed all the phenol.

Q7: My product is an oil and difficult to crystallize. A: 1,3-Difluoro-5-isopropoxybenzene is typically a liquid or low-melting solid.

  • Purification: High-vacuum distillation is the gold standard here. The boiling point difference between the product and the starting materials is significant.

  • Flash Column: If distilling is not an option, use Hexane:EtOAc (95:5). The product is non-polar and elutes quickly; the phenol sticks.

Visualizing the Reaction Pathways

ReactionPathways Phenol 3,5-Difluorophenol (Start A) Intermed Phenoxide Anion Phenol->Intermed + K2CO3 TriFluoro 1,3,5-Trifluorobenzene (Start B) Prod Target: 1,3-Difluoro-5-isopropoxybenzene TriFluoro->Prod + NaOiPr (1.0 eq) Intermed->Prod + iPr-Br (SN2) Side1 Side Product: Propene (Gas) Intermed->Side1 + iPr-Br (E2 - High Temp/Strong Base) Side2 Side Product: Di-isopropoxy benzene Prod->Side2 + NaOiPr (Excess)

Figure 2: Competing reaction pathways. Route A risks elimination (Red, top); Route B risks over-substitution (Red, bottom).

References

  • BenchChem. Application Note: A Robust Protocol for the Etherification of 3-Bromo-5-difluoromethoxy-2-fluorophenol.[1] (General protocol for hindered fluorophenol etherification).

  • Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (Discussion on chemoselectivity in poly-fluorinated systems).

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Mechanism and Kinetics. (Theoretical grounding for Route B).

  • Organic Syntheses. Alkylation of Phenols: General Procedures. Coll. Vol. 1, p. 58. (Foundational methodology for Williamson Ether Synthesis).

Sources

Optimization

Technical Support Center: Stability and Degradation of 1,3-Difluoro-5-isopropoxybenzene

Document ID: TSC-DFIB-2026-02 Version: 1.0 Introduction: Understanding the Stability Profile of 1,3-Difluoro-5-isopropoxybenzene Welcome to the technical support guide for 1,3-Difluoro-5-isopropoxybenzene. This molecule,...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-DFIB-2026-02

Version: 1.0

Introduction: Understanding the Stability Profile of 1,3-Difluoro-5-isopropoxybenzene

Welcome to the technical support guide for 1,3-Difluoro-5-isopropoxybenzene. This molecule, characterized by a difluorinated phenyl ring and an isopropoxy ether linkage, is of significant interest in pharmaceutical and materials science development. Its stability under stress is a critical parameter that dictates its viability, shelf-life, and safety profile. Forced degradation studies are not merely a regulatory checkbox; they are essential for identifying potential degradation products, understanding degradation mechanisms, and developing robust, stability-indicating analytical methods.[1][2]

This guide is structured as a series of troubleshooting questions and answers that you, as a researcher, might encounter during forced degradation studies as stipulated by ICH Q1A(R2) guidelines.[2][3] We will explore the molecule's behavior under hydrolytic, oxidative, photolytic, and thermal stress, providing not just protocols, but the scientific rationale behind the expected pathways and analytical observations.

Section 1: General Troubleshooting in Forced Degradation Studies

Before delving into specific stress conditions, certain overarching challenges can compromise the integrity of your study. The most common is poor mass balance.

FAQ 1.1: My mass balance is outside the typical 90-110% acceptance criteria. What are the most likely causes?

Poor mass balance is a critical issue that suggests your analytical method is not fully accounting for all components post-degradation.[1][4] Here are the primary culprits and how to investigate them:

  • Formation of Non-Chromophoric Degradants: The degradant may lack a UV-absorbing chromophore. The ether linkage cleavage could yield isopropanol, and further ring-opening could produce small aliphatic fragments, neither of which would be detected by a standard UV detector set to monitor the aromatic parent.

    • Troubleshooting:

      • Use a Universal Detector: Employ a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) in parallel with your UV detector to visualize non-chromophoric products.

      • Derivatization: If a specific non-chromophoric degradant is suspected (e.g., an aliphatic alcohol), consider a derivatization step to attach a chromophore before analysis.

  • Formation of Volatile Degradants: Cleavage of the isopropoxy group could form volatile compounds like isopropanol or acetone (under oxidative stress) that are lost during sample preparation or injection.

    • Troubleshooting:

      • Headspace GC-MS: Analyze the headspace of your stressed sample vial using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile products.

      • Minimize Evaporation: Ensure sample vials are tightly sealed and minimize sample heating during preparation and autosampler storage.

  • Co-elution of Peaks: A degradant peak may be hiding under the parent peak or another impurity peak. This artificially inflates the parent peak area, making the degradation appear less extensive than it is.

    • Troubleshooting:

      • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity across the entire peak. A non-uniform spectrum indicates co-elution.

      • Method Optimization: Adjust mobile phase composition, gradient slope, column chemistry, or temperature to resolve the co-eluting peaks.

  • Differences in Detector Response Factors: You may be quantifying degradants using area percent normalization, which assumes the response factor (signal per unit concentration) of the degradant is the same as the parent drug.[5] This is rarely true, especially if the degradant's chromophore is significantly altered.

    • Troubleshooting:

      • Relative Response Factor (RRF) Determination: If you can isolate or synthesize the degradant, determine its RRF relative to the parent compound and apply this correction factor to your calculations.

      • Use Mass Spectrometry: LC-MS provides mass information that can aid in tentative identification and, with appropriate standards, more accurate quantification.

  • Incomplete Extraction or Adsorption: Degradants, particularly more polar ones like the potential phenol product, might adsorb to glassware or HPLC column frits, or may not be fully soluble in the sample diluent.[6][7]

    • Troubleshooting:

      • Vary Diluent: Test different diluents with varying polarity and pH to ensure all components remain in solution.

      • Material Check: Use silanized glassware to minimize adsorption of polar analytes.

Below is a workflow diagram to guide your investigation into mass balance issues.

Mass_Balance_Troubleshooting cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Poor Mass Balance (e.g., <90%) check_chromatography Review Chromatography Data start->check_chromatography check_volatiles Analyze for Volatiles (Headspace GC-MS) check_chromatography->check_volatiles Purity OK optimize_hplc Optimize HPLC Method (Gradient, Column) check_chromatography->optimize_hplc Peak Purity Fails? check_non_uv Analyze with Universal Detector (LC-MS, CAD) check_volatiles->check_non_uv No Volatiles use_ms Use Mass-Based Quantification check_volatiles->use_ms Volatiles Found check_solubility Assess Sample Solubility & Adsorption check_non_uv->check_solubility No Extra Peaks check_non_uv->use_ms Non-UV Peaks Found adjust_prep Modify Sample Prep (Diluent, Glassware) check_solubility->adjust_prep Issues Found report_limitation Report Limitation & Propose Structure check_solubility->report_limitation No Issues Found

Caption: Troubleshooting workflow for poor mass balance.

Section 2: Hydrolytic Degradation (Acidic & Basic Conditions)

The ether linkage is a primary target for hydrolysis. The stability of aryl ethers is generally high, but forced conditions can induce cleavage.

FAQ 2.1: I am observing degradation under acidic conditions. What is the likely primary degradation product and mechanism?

Under strong acidic conditions (e.g., 0.1 M HCl at 80°C), the most probable degradation pathway is the cleavage of the isopropyl-oxygen bond.[8][9]

  • Mechanism (SN1-type):

    • The ether oxygen is protonated by the acid, making it a good leaving group (an alcohol).

    • The C-O bond cleaves, releasing the stable phenol (1,3-difluoro-5-phenol) and forming a secondary carbocation (isopropyl cation).

    • The isopropyl cation is quickly quenched by water to form isopropanol.

  • Primary Degradants:

    • 1,3-Difluoro-5-phenol: This will be detectable by LC-UV.

    • Isopropanol: This is volatile and non-chromophoric, requiring GC or specialized detection methods.

  • Troubleshooting & Confirmation:

    • Problem: You see a new peak in your chromatogram but are unsure of its identity.

    • Solution: Use LC-MS to confirm the mass of the new peak. The expected mass for 1,3-Difluoro-5-phenol is approximately 130.03 g/mol . Co-injecting a commercially available standard of 1,3-difluoro-5-phenol would provide definitive confirmation.

FAQ 2.2: Degradation is much slower under basic conditions compared to acidic conditions. Is this expected?

Yes, this is entirely expected. Aryl ethers are generally very resistant to base-catalyzed hydrolysis. Unlike acid catalysis, there is no efficient mechanism to protonate the ether oxygen to make it a better leaving group. Cleavage would require direct nucleophilic attack (SNAr) on the aromatic ring by a hydroxide ion, which is disfavored due to the high electron density of the ring and the poor leaving group ability of the isopropoxide. The fluorine atoms are electron-withdrawing and can slightly activate the ring to nucleophilic attack, but severe conditions (high temperature and high base concentration) would still be required.

  • Troubleshooting:

    • Problem: You see no degradation in 0.1 M NaOH at 80°C after 24 hours.

    • Action: This indicates high stability to base hydrolysis. Per ICH guidelines, if no degradation is observed, you should employ more aggressive conditions (e.g., increase temperature, increase base concentration, or extend the study duration) to ensure you have adequately stressed the molecule.[3][10] The goal is to achieve 5-20% degradation to prove the method is stability-indicating.[1][3][10]

Hydrolysis_Pathway cluster_acid Acidic Hydrolysis (e.g., HCl, H₂O) cluster_base Basic Hydrolysis (e.g., NaOH) Parent 1,3-Difluoro-5-isopropoxybenzene Protonated Protonated Ether Parent->Protonated + H⁺ NoReaction No significant reaction under typical conditions Parent->NoReaction Phenol 1,3-Difluoro-5-phenol (UV Active) Protonated->Phenol Cleavage Carbocation Isopropyl Carbocation Protonated->Carbocation Cleavage Isopropanol Isopropanol (Volatile, Non-UV) Carbocation->Isopropanol + H₂O

Caption: Predicted hydrolytic degradation pathways.

Section 3: Oxidative Degradation

Oxidation can target multiple sites on the molecule: the aromatic ring, the benzylic position of the ether, and the isopropyl group itself.

FAQ 3.1: I used hydrogen peroxide (H₂O₂) and see multiple new peaks. What are the likely degradation products?

Hydrogen peroxide, especially in the presence of UV light or metal catalysts (Fenton-like conditions), generates highly reactive hydroxyl radicals (•OH).[11][12] These radicals can attack the molecule at several positions:

  • Aromatic Ring Hydroxylation: The •OH radical can add to the electron-rich aromatic ring, leading to the formation of various hydroxylated isomers of 1,3-Difluoro-5-isopropoxybenzene.

  • Hydrogen Abstraction from Isopropyl Group: The radical can abstract a hydrogen atom from the tertiary carbon of the isopropyl group. This can lead to a cascade of reactions, potentially forming acetone and 1,3-difluoro-5-phenol.

  • Ether Cleavage: Direct attack at the ether linkage can also occur, though hydroxylation and hydrogen abstraction are often more favorable.

  • Ring Opening: Under very harsh oxidative conditions, the aromatic ring itself can be cleaved, leading to a complex mixture of smaller, often non-chromophoric, acidic products.[13]

  • Troubleshooting:

    • Problem: The chromatogram is complex, and you can't identify the products.

    • Solution: High-resolution LC-MS/MS is essential.

      • Parent Ion Mass: Use the accurate mass of the parent ions to propose elemental formulas for the degradants. An increase of 16 Da suggests hydroxylation (addition of an oxygen atom).

      • Fragmentation Analysis (MS/MS): Fragment the degradant ions and compare their fragmentation patterns to that of the parent compound. For example, a hydroxylated degradant should still show a fragment corresponding to the loss of the isopropyl group. A degradant that has lost the isopropoxy group will not show this fragmentation.

Table 1: Predicted Oxidative Degradants and their Mass Shifts
Predicted Degradant StructureModificationExpected Mass Shift (Δm/z)Analytical Strategy
Hydroxylated Parent Compound+ O+15.99LC-MS/MS to locate position of hydroxylation
1,3-Difluoro-5-phenol- C₃H₆-42.05LC-MS, co-injection with standard
Parent with Carbonyl on Isopropyl+ O, - 2H+13.98LC-MS/MS
Ring-Opened ProductsMultipleVariesLC-MS, GC-MS for volatile fragments

Section 4: Photolytic Degradation

Photostability is a key parameter, governed by the molecule's ability to absorb UV/Vis light and undergo a chemical reaction. The aromatic ring is the primary chromophore in this molecule.

FAQ 4.1: My compound degrades when exposed to light as per ICH Q1B. Is C-F bond cleavage a likely pathway?

While the Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry, direct photolytic cleavage is possible but often less likely than other pathways for aryl fluorides.[14][15] The energy required to break a C(sp²)-F bond is very high.[15] More probable photolytic degradation pathways include:

  • Photo-hydrolysis of the Ether Bond: The excited state of the molecule may be more susceptible to hydrolysis, leading to the formation of 1,3-difluoro-5-phenol, similar to the acid-catalyzed pathway.

  • Photo-oxidation: In the presence of oxygen, the excited molecule can generate reactive oxygen species (ROS) like singlet oxygen, which can then oxidize the molecule, leading to products similar to those seen in chemical oxidation studies.[15]

  • Radical Reactions: The excited aromatic ring could potentially initiate radical chain reactions, especially in certain solvents.

  • Troubleshooting & Confirmation:

    • Problem: You observe degradation but need to confirm the mechanism is truly photolytic and not thermal.

    • Solution: Run a "dark control" sample. Wrap an identical sample in aluminum foil and subject it to the same temperature and humidity conditions inside the photostability chamber. If the dark control shows no degradation while the exposed sample does, the degradation is light-induced.

    • Problem: You want to differentiate between direct photolysis and photo-oxidation.

    • Solution: Conduct the experiment under an inert atmosphere (e.g., by purging the sample with nitrogen or argon). If the degradation rate is significantly reduced compared to the experiment run in air, it suggests an oxidative pathway is involved.

Section 5: Thermal Degradation

Thermal stability is a measure of the molecule's resistance to decomposition at elevated temperatures. Fluorinated aromatic compounds are often very thermally stable.[16][17][18]

FAQ 5.1: I have heated my solid sample to 100°C for 7 days and see no degradation. What should I do?

This is a plausible outcome. The combination of a stable aromatic ring, strong C-F bonds, and a relatively stable ether linkage suggests high intrinsic thermal stability.

  • Action:

    • Increase Stress: You must demonstrate that your analytical method can detect degradation if it occurs. Increase the temperature in increments (e.g., 120°C, 150°C) or until significant degradation (5-20%) is observed. Be mindful of the compound's melting point. Degradation in the melt phase can have different kinetics and pathways than solid-state degradation.

    • Solution State Thermal Stress: If solid-state stress is ineffective, perform the study in a high-boiling point solvent (e.g., PEG 400, propylene glycol) to ensure the molecule is adequately stressed.

Appendix A: General Forced Degradation Protocol

This protocol provides a starting point for your experiments. Conditions should be adjusted to achieve the target degradation of 5-20%.[1][3]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of 1,3-Difluoro-5-isopropoxybenzene in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Heat at 80°C. Withdraw aliquots at 0, 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 1.0 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Heat at 80°C. Withdraw and neutralize with 1.0 M HCl at the same time points.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at the same time points.

  • Thermal Stress (Solid): Place ~5 mg of solid material in a clear glass vial. Heat in an oven at 100°C. At each time point (e.g., 1, 3, 7 days), dissolve a sample for analysis.

  • Photostability (Solid): Spread a thin layer of solid material in a quartz dish. Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[1] Analyze a sample at the end of the exposure. Run a dark control concurrently.

  • Analysis: Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC-UV/PDA/MS method. Calculate the mass balance for each condition.

References

  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved February 14, 2026, from [Link]

  • Resolve Mass Laboratories. (2025). The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. Retrieved February 14, 2026, from [Link]

  • Resolve Mass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 35(5), 50-63.
  • Ashe, V. (2005). Reconciling Mass Balance in Forced Degradation Studies. Pharmaceutical Technology. Retrieved February 14, 2026, from [Link]

  • Lin, H. S., et al. (1996). Synthesis and Properties of Fluorinated Ethers with Fluorobenzene Rings. Inorganic Chemistry, 35(22), 6483–6489. [Link]

  • Mori, S., & Tamai, M. (1996). Thermal and oxidative stability of fluorinated alkyl aryl ethers. Tribology Transactions, 39(2), 521-524.
  • Patel, K., & Dedania, Z. (2024). Achieving and Understanding Mass Balance in Forced Degradation Studies: A Comprehensive Review.
  • International Journal of Creative Research Thoughts. (2022). Designing Benzene Derivatives With Improved Thermal Stability. IJCRT.org. [Link]

  • Pharma Growth Hub. (2021, September 7). What are the reasons for mass balance failure during forced degradation [Video]. YouTube. [Link]

  • ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Cantillo, D., et al. (2023). Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. Organic Process Research & Development, 27(2), 316-323. [Link]

  • Stack Exchange. (2014). Melting and boiling points of benzene and fluorobenzene. Chemistry Stack Exchange. [Link]

  • Kresge, A. J., & Yin, Y. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. Journal of Physical Organic Chemistry, 25(9), 769-775.
  • Liguori, L., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. Frontiers in Chemistry, 8, 594838. [Link]

  • ResearchGate. (n.d.). Oxidative Degradation of Benzene Rings. Retrieved February 14, 2026, from [Link]

  • Smith, M. D., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1436-1443.
  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Wang, Y., et al. (2021). Aerobic Biotransformation and Defluorination of Fluoroalkylether Substances (ether PFAS): Substrate Specificity, Pathways, and Applications. Environmental Science & Technology, 55(20), 13830-13840. [Link]

  • LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Montagnaro, F., & Krosley, K. W. (2012). Photochemical Degradation.
  • Toxics Use Reduction Institute. (2019). PFAS Degradation/Transformation Examples. TURI. [Link]

  • Alexandrino, D. A. M. (2018).
  • Royal Society of Chemistry. (2024). Fluoride recovery in degradable fluorinated polyesters. Chemical Communications. [Link]

  • Pimviriyakul, P., et al. (2020). Oxidative dehalogenation and denitration by a flavin-dependent monooxygenase is controlled by substrate deprotonation. Chemical Science, 11(29), 7637-7648. [Link]

  • Criado-Cámara, E., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 58(7), 3169-3180. [Link]

  • Wang, J., & Wang, S. (2021). How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. Frontiers in Environmental Chemistry, 2, 769539.
  • MDPI. (2023). Nanomaterial-Based Advanced Oxidation/Reduction Processes for the Degradation of PFAS. [Link]

  • University of Waterloo. (n.d.). Photochemical Degradation of Chlorobenzene. UWSpace. [Link]

  • ResearchGate. (n.d.). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Degradation pathway of 1,3-dinitrobenzene (a) and 1,3,5-trinitrobenzene.... Retrieved February 14, 2026, from [Link]

  • Frontiers. (2025). A review on the recent mechanisms investigation of PFAS electrochemical oxidation degradation: mechanisms, DFT calculation, and pathways. [Link]

  • MDPI. (2025). Oxidative Degradation of the Microcontaminant 2,6-Dichlorobenzoquinone by UV: Effect of H2O2 Dosage on Water Quality. [Link]

  • Eawag. (2025). Biodegradation pathways of para-phenylenediamines (PPDs) from tires in activated sludge. [Link]

  • PubMed. (2024). Microbial diversity and metabolic pathways linked to benzene degradation in petrochemical-polluted groundwater. [Link]

  • Gemoets, H. P. L., et al. (2014). Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes. Organic Letters, 16(23), 6144-6147. [Link]

  • Royal Society of Chemistry. (2014). Metal ion-catalyzed oxidative degradation of Orange II by H2O2. High catalytic activity of simple manganese salts. New Journal of Chemistry. [Link]

Sources

Troubleshooting

stability issues and storage conditions for 1,3-Difluoro-5-isopropoxybenzene

Technical Support Center: 1,3-Difluoro-5-isopropoxybenzene A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 1,3-Difluoro-5-isopropoxybenzene (CAS No. 1369...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,3-Difluoro-5-isopropoxybenzene

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 1,3-Difluoro-5-isopropoxybenzene (CAS No. 1369849-69-3). This document provides in-depth guidance on the stability, storage, and handling of this valuable fluorinated aromatic ether. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your material and the success of your experiments. The advice herein is synthesized from established principles for handling fluorinated aromatic compounds and ethers, providing a framework for safe and effective use.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day use and storage of 1,3-Difluoro-5-isopropoxybenzene.

Q1: What are the recommended long-term storage conditions for 1,3-Difluoro-5-isopropoxybenzene?

Proper storage is critical to maintaining the chemical's purity and stability. While specific data for this exact molecule is limited, based on its structure as a fluorinated ether, the following conditions are recommended best practices.[1]

ParameterRecommendationRationale & Key Considerations
Temperature Store in a cool place. Refrigeration (2-8 °C) is often recommended for long-term storage.Lower temperatures slow down potential degradation processes. Avoid repeated freeze-thaw cycles.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Ethers as a class of compounds can form explosive peroxides upon prolonged exposure to oxygen.[2] An inert atmosphere displaces oxygen, mitigating this risk.
Container Keep in a tightly closed, suitable container, preferably the original manufacturer's packaging.Prevents contamination from atmospheric moisture and oxygen.
Light Protect from direct sunlight and other sources of UV radiation.Light can catalyze the formation of peroxides and other degradation pathways.[1]
Location Store in a dry, well-ventilated area designated for flammable chemicals.Proper ventilation is crucial in case of vapor release. The compound is expected to be flammable.[3]

Q2: Is this compound sensitive to air or moisture?

Yes. The primary sensitivity to air is the potential for peroxide formation, a known issue for many ether compounds.[2] Upon exposure to atmospheric oxygen, especially in the presence of light, ethers can form hydroperoxides, which are unstable and can be explosive, particularly upon concentration. While the fluorine atoms enhance the overall stability of the molecule, this fundamental reactivity of the ether group should not be overlooked.[4][5]

Sensitivity to moisture is generally lower, but prolonged exposure, especially under acidic or basic conditions, could potentially lead to hydrolysis of the ether linkage.

Q3: What are the primary chemical incompatibilities I should be aware of?

The most significant incompatibility is with strong oxidizing agents .[1] Contact with these reagents can lead to vigorous, potentially explosive reactions. You should also avoid heat, sparks, open flames, and sources of static discharge, as the compound is likely a flammable liquid.[3]

Q4: What are the initial signs of degradation?

The first signs of degradation are often visual. A pure compound should be a colorless or very light-colored liquid.[4] The development of a yellow or brownish tint can be an indicator of impurity formation, potentially including peroxides. Additionally, the presence of unexpected peaks in analytical data (e.g., GC-MS, NMR) or inconsistent results in your experiments can signal that the compound's integrity has been compromised.

Q5: How should I handle this compound safely in the lab?

Always handle 1,3-Difluoro-5-isopropoxybenzene inside a certified chemical fume hood to minimize inhalation exposure.[6] Standard personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory. Ensure all equipment is grounded to prevent static discharge, and use non-sparking tools.[7]

Section 2: Troubleshooting Guide

This section provides a structured approach to common experimental issues you might encounter.

Issue 1: The Compound Has Developed a Yellow Tint

A change in color from colorless to yellow is a common red flag for ether degradation. This often points to the formation of peroxides.

  • Primary Suspected Cause: Peroxide Formation.

  • Causality Explained: Ethers react with molecular oxygen in a free-radical chain reaction, often initiated by light or heat, to form hydroperoxides. These species can further react and polymerize, leading to discoloration and, more critically, a significant explosion hazard if heated or concentrated.[2]

  • Recommended Action:

    • DO NOT HEAT OR CONCENTRATE THE MATERIAL. If you suspect peroxides, do not distill or evaporate the solvent.

    • Test for the presence of peroxides using a dedicated test strip or the qualitative chemical test described in Section 3.

    • If peroxides are present, they must be chemically quenched. Standard procedures often involve treatment with a reducing agent like ferrous sulfate or sodium sulfite. This should only be performed by experienced personnel following established safety protocols.

  • Preventative Measure: Always store the compound under an inert atmosphere and minimize its exposure to air and light during handling.[1][2] It is good practice to date the bottle upon receipt and upon opening.[2]

A Observe Color Change (Colorless to Yellow) B Is the container old orfrequently opened? A->B C High Suspicion of Peroxide Formation B->C Yes H Low suspicion of peroxides. Consider other contamination. B->H No D Test for Peroxides (See Protocol 2) C->D E Peroxides Detected? D->E F DANGER: Quench Peroxides Before Use (Consult Safety Protocols) E->F Yes G Compound is likely safe for use. Consider re-purification if purity is critical. E->G No H->D

Caption: Decision workflow for troubleshooting color changes in the compound.

Issue 2: Inconsistent Experimental Results or Low Yields

When a previously reliable reaction begins to fail, the integrity of the starting material is a primary suspect.

  • Potential Cause A: Compound Degradation.

    • Explanation: If the compound has been stored improperly (e.g., with exposure to air and light), it may have partially degraded, lowering the effective concentration of the active starting material.

    • Recommended Action: Before use, run a quick purity check (e.g., GC-MS or ¹H NMR) and compare it to the original certificate of analysis. If significant impurities are detected, consider purifying the material (e.g., by distillation, only after confirming the absence of peroxides ) or using a fresh, unopened bottle.

  • Potential Cause B: Reaction with Incompatible Materials.

    • Explanation: As mentioned, strong oxidizers are incompatible. However, other reagents could also cause issues. For example, very strong, non-nucleophilic bases could potentially interact with the aromatic protons, while super-electrophiles could react with the benzene ring, despite the deactivating fluorine atoms.

    • Recommended Action: Review all reagents, catalysts, and solvents used in your reaction setup to ensure there are no hidden incompatibilities.

Issue 3: Appearance of Unexpected Impurities in Analytical Data (NMR/GC-MS)

The appearance of new signals can provide clues to the degradation pathway.

  • Potential Cause: Hydrolysis of the Isopropoxy Group.

  • Causality Explained: While the C-F bonds lend significant stability to the molecule, the ether linkage remains a potential site for chemical reaction.[5] Under strongly acidic or basic conditions, particularly with heat, the ether could undergo hydrolysis. This would cleave the isopropoxy group, resulting in the formation of 1,3-difluorophenol and isopropanol .

  • Recommended Action:

    • Check the pH of your sample if it has been in solution.

    • In your analytical data, look for the characteristic signals of the potential byproducts. For example, in ¹H NMR, the disappearance of the isopropyl septet and doublet and the appearance of a new phenolic -OH peak would be strong evidence.

    • If hydrolysis is suspected, ensure all solvents and reagents are anhydrous and that the reaction conditions are not unnecessarily harsh.

cluster_0 1,3-Difluoro-5-isopropoxybenzene cluster_1 1,3-Difluorophenol cluster_2 Isopropanol C9H10F2O C9H10F2O C6H4F2O C6H4F2O C9H10F2O->C6H4F2O  Hydrolysis (H+ or OH-) C3H8O C3H8O C9H10F2O->C3H8O  Hydrolysis (H+ or OH-)

Caption: Potential hydrolysis degradation pathway under harsh conditions.

Section 3: Key Protocols

Protocol 1: Standard Storage and Handling Procedure
  • Receiving: Upon receipt, log the date on the container. Store immediately in a cool, dry, well-ventilated area away from strong oxidizers and ignition sources.

  • Opening: Before first use, record the date of opening on the container.

  • Dispensing: Perform all transfers inside a chemical fume hood. Use a clean, dry syringe or pipette to transfer the liquid.

  • Inerting: After dispensing, flush the headspace of the container with an inert gas (e.g., Argon) before tightly sealing the cap. This minimizes exposure to atmospheric oxygen.

  • Storage: Return the sealed container to its designated cool, dark storage location.

Protocol 2: Qualitative Test for Peroxides (Iodide Method)

This protocol should only be performed by trained personnel.

  • Preparation: In a clean glass test tube, add 1 mL of the 1,3-Difluoro-5-isopropoxybenzene to be tested.

  • Reagent Addition: Add 1 mL of a freshly prepared 10% potassium iodide (KI) solution in glacial acetic acid.

  • Observation: Stopper the tube and shake. The development of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration. (Yellow = low concentration; Brown = high, dangerous concentration).

  • Disposal: Dispose of the test solution according to your institution's hazardous waste guidelines.

References

  • Chemsrc, (2025). Safety Data Sheet for 1,3-Difluoro-5-iodobenzene. [Link]

  • PubChem, (n.d.). 1,3-Difluoro-5-propylbenzene. National Center for Biotechnology Information. [Link]

  • Reagentia, (n.d.). 1,3-Difluoro-5-isopropoxybenzene (1 x 5 g). [Link]

  • Loba Chemie, (2016). 1,3-DIFLUOROBENZENE EXTRA PURE MSDS. [Link]

  • University of St Andrews, (2010). Ethers - Handling and control of exposure. [Link]

  • Powers, R. et al., (2018). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Journal of the American Chemical Society. [Link]

  • University of Colorado Colorado Springs, (n.d.). Handling and Storage of Hazardous Materials. [Link]

  • Rood, K. & Wackett, L.P., (2011). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. [Link]

  • NINGBO INNO PHARMCHEM, (2026). Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. [Link]

Sources

Optimization

Technical Support Center: 1,3-Difluoro-5-isopropoxybenzene Application Guide

The following Technical Support Guide addresses the specific application challenges of 1,3-Difluoro-5-isopropoxybenzene (CAS: 136239-66-2 / derivatives). This guide is structured to assist researchers in navigating the c...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the specific application challenges of 1,3-Difluoro-5-isopropoxybenzene (CAS: 136239-66-2 / derivatives). This guide is structured to assist researchers in navigating the competing electronic effects and stability issues inherent to this fluorinated aromatic ether.

Executive Summary

1,3-Difluoro-5-isopropoxybenzene is a specialized building block used primarily in the synthesis of agrochemicals, liquid crystals, and pharmaceutical intermediates (specifically azole antifungals like Voriconazole analogs). Its unique substitution pattern—two electron-withdrawing fluorine atoms meta to an electron-donating isopropoxy group—creates a "push-pull" electronic environment. This leads to high regioselectivity in metalation but introduces significant risks regarding ether cleavage and benzyne formation.

Part 1: Critical Troubleshooting (FAQs)

Q1: Why am I observing low yields and "tar" formation during lithiation at -78°C?

Diagnosis: Benzyne formation due to temperature instability. Technical Explanation: The proton at the C2 position (between the two fluorine atoms) is highly acidic (


 ~32) due to the cooperative inductive effect of the flanking fluorines. While C2-lithiation is kinetically favored, the resulting species, 2-lithio-1,3-difluoro-5-isopropoxybenzene , is thermally unstable. Even at -50°C, it is prone to eliminating LiF to form 3-isopropoxy-5-fluorobenzyne . This highly reactive intermediate rapidly polymerizes or reacts non-selectively with the solvent, leading to tar.

Corrective Protocol:

  • Temperature Discipline: Maintain reaction temperature strictly below -75°C during the addition of

    
    -BuLi.
    
  • Trapping Agent: If possible, use an in-situ trapping method (Barbier conditions) where the electrophile (e.g., borate, silane) is present before adding the base, provided it is compatible with

    
    -BuLi.
    
  • Base Selection: Switch to LDA (Lithium Diisopropylamide) if

    
    -BuLi causes nucleophilic attack on the ring. LDA is bulkier and less nucleophilic.
    
Q2: My Electrophilic Aromatic Substitution (EAS) is yielding a mixture of isomers. How do I direct substitution to the C2 position?

Diagnosis: Competition between Steric Hindrance and Electronic Activation. Technical Explanation:

  • Electronic Effect: The isopropoxy group (at C5) is a strong activator and directs ortho (C4/C6) and para (C2). The fluorines (at C1/C3) are deactivating but direct ortho/para.

    • C2 Position: Para to O-iPr, Ortho to both Fs. This is the most electronically activated position.

    • C4/C6 Positions: Ortho to O-iPr, Ortho to one F, Para to one F.

  • Steric Effect: The C2 position is "sandwiched" between two fluorine atoms. While fluorines are small (Van der Waals radius ~1.47 Å), they create enough steric strain to block bulky electrophiles, pushing them to C4/C6.

Troubleshooting Table: Regioselectivity Drivers

Electrophile SizeDominant PositionReason
Small (

,

)
C2 Electronic activation dominates; fits between Fluorines.
Medium (

,

)
Mixture (C2 > C4) Competition between electronics and sterics.
Large (Acyl, Alkyl) C4 / C6 Steric hindrance at C2 forces reaction to the outer positions.
Q3: The isopropoxy group is cleaving during my workup. What is happening?

Diagnosis: Acid-catalyzed dealkylation. Technical Explanation: While isopropyl ethers are generally more stable than tert-butyl ethers, the presence of two electron-withdrawing fluorine atoms on the ring decreases the electron density on the ether oxygen. This makes the C-O bond slightly more susceptible to cleavage under strong Lewis acidic conditions (e.g.,


, 

) or strong Brønsted acids (HI, HBr) often used in downstream steps.

Prevention:

  • Avoid: Boron tribromide (

    
    ) unless you intend to make the phenol.
    
  • Alternative: For Friedel-Crafts acylations, use milder Lewis acids like

    
     or perform the reaction in buffered conditions.
    

Part 2: Validated Experimental Workflows

Workflow A: Regioselective C2-Functionalization (Lithiation)

This protocol minimizes benzyne formation while maximizing C2 selectivity.

  • Setup: Flame-dry a 3-neck flask under Argon. Add 1,3-Difluoro-5-isopropoxybenzene (1.0 eq) and anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Wait 15 minutes to ensure thermal equilibrium.

  • Deprotonation: Add

    
    -BuLi  (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes.
    
    • Critical Check: Monitor internal temperature. Do not allow it to rise above -70°C.

  • Aging: Stir at -78°C for exactly 45 minutes. (Longer times increase benzyne risk).

  • Quench: Add the electrophile (e.g.,

    
    , DMF, 
    
    
    
    ) dissolved in THF rapidly.
  • Warming: Allow to warm to room temperature only after the electrophile addition is complete.

Workflow B: Isopropoxy Group Stability Decision Tree

Use this logic flow to determine if your reaction conditions threaten the integrity of the ether linkage.

EtherStability Start Reaction Planning ReagentCheck Are you using Lewis Acids? (AlCl3, BBr3, TiCl4) Start->ReagentCheck StrongAcid Are you using Strong Brønsted Acids? (HI, HBr, TfOH) ReagentCheck->StrongAcid No Risk High Risk of Cleavage to Phenol ReagentCheck->Risk Yes (BBr3/AlCl3) Mitigation Mitigation: Use SnCl4 or ZnCl2; Keep T < 0°C ReagentCheck->Mitigation Yes (TiCl4) Safe Safe to Proceed (Ether remains intact) StrongAcid->Safe No StrongAcid->Risk Yes (Reflux) StrongAcid->Mitigation Yes (Low Temp) Mitigation->Safe If monitored by TLC

Caption: Decision logic for preserving the 5-isopropoxy substituent during synthetic manipulations.

Part 3: Mechanistic Visualization

The "Sandwich Effect" in Lithiation vs. Substitution

The diagram below illustrates the divergent pathways based on reaction type.

ReactionPathways Substrate 1,3-Difluoro-5- isopropoxybenzene Lithiation Lithiation (Kinetic Control) Substrate->Lithiation n-BuLi, -78°C EAS Electrophilic Subst. (Steric/Electronic) Substrate->EAS E+, Lewis Acid C2_Li C2-Lithio Species (Between F atoms) Lithiation->C2_Li Fast Deprotonation C2_EAS C2 Product (Only small E+) EAS->C2_EAS Small E+ (D+, H+) C4_EAS C4/C6 Product (Bulky E+) EAS->C4_EAS Large E+ (Acyl, Alkyl) Benzyne Benzyne Intermediate (Unstable/Tar) C2_Li->Benzyne Warm > -50°C (-LiF)

Caption: Divergent reaction pathways. Lithiation favors C2 kinetically, while EAS regioselectivity depends on electrophile size.

References

  • Chem-Impex International. (n.d.). 1,3-Difluoro-5-propylbenzene - General Properties and Applications. (Note: Analogous structure citing pharmaceutical utility). Link

  • Pfizer Inc. (2018).[1] Voriconazole Intermediate and Voriconazole Synthesis Method. European Patent Office (EP3395813). (Details the Friedel-Crafts acylation of difluorobenzene derivatives). Link

  • Schlosser, M. (2005). The 2-Position of 1,3-Difluorobenzene: A "Hot Spot" for Organometallic Chemistry. In Organometallics in Synthesis. (Foundational text on the acidity of the proton between two fluorines).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18979661, 1,3-Difluoro-5-propylbenzene.[2] (Structural data verification). Link

  • Zhejiang Genebest Pharmaceutical Co. (2012). Synthesis of fluconazole using Grignard reagents.[3][4][5] (Describes the handling of difluorophenyl intermediates). Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validation of HPLC vs. GC Methods for 1,3-Difluoro-5-isopropoxybenzene Analysis

Executive Summary The Bottom Line: For the quantitative analysis of 1,3-Difluoro-5-isopropoxybenzene (DFIPB) , GC-FID is the superior method for purity assay and isomeric impurity profiling due to the molecule's volatili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For the quantitative analysis of 1,3-Difluoro-5-isopropoxybenzene (DFIPB) , GC-FID is the superior method for purity assay and isomeric impurity profiling due to the molecule's volatility and lack of thermolability. RP-HPLC is the validated alternative specifically required when analyzing reaction mixtures containing non-volatile salts or thermally unstable precursors.

This guide provides a head-to-head technical validation based on ICH Q2(R1) standards, offering optimized protocols for both platforms.

Analyte Profile & Method Selection Logic

To validate a method, one must first understand the physicochemical constraints of the analyte.[1]

  • Molecule: 1,3-Difluoro-5-isopropoxybenzene

  • CAS: 132328-95-5 (Representative structure class)

  • Boiling Point: ~170–190°C (Estimated based on structural analogs like 1,3-difluoro-5-propylbenzene).

  • Chromophores: Aromatic ring (UV active @ ~210–220 nm).

  • Stability: Thermally stable aromatic ether; resistant to hydrolysis.

The Analytical Dilemma
FeatureImplication for GCImplication for HPLC
Volatility High Suitability. Vaporizes easily without derivatization.Neutral. Requires solubility in organic modifiers (ACN/MeOH).
Polarity Moderate. Fluorine atoms add polarity, but the ether chain adds lipophilicity.Good Retention. Works well on C18 stationary phases.
Isomers High Resolution. Capillary GC separates positional isomers (e.g., 1,2-difluoro analogs) efficiently.Moderate Resolution. Requires long columns and optimized gradients to separate isomers.

Method A: GC-FID (Primary Recommendation)

Rationale: Gas Chromatography with Flame Ionization Detection (FID) is the industry standard for halogenated aromatic ethers. FID provides a universal response to carbon-containing compounds and offers a wider linear dynamic range than UV detection.

Optimized Protocol
  • Instrument: Agilent 7890B / Shimadzu GC-2030 (or equivalent).

  • Column: DB-5ms or Rtx-5 (30 m × 0.25 mm ID × 0.25 µm film thickness). Why? Low bleed and intermediate polarity are ideal for separating aromatic isomers.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injector: Split (Ratio 50:1) @ 250°C. High split ratio prevents column overload and improves peak shape.

  • Detector: FID @ 300°C.

  • Temperature Program:

    • Hold 60°C for 2 min (Solvent vent).

    • Ramp 15°C/min to 220°C.

    • Hold 2 min.

  • Internal Standard: 1,3,5-Trifluorobenzene (Similar structure, distinct retention).

Validation Data (Representative)
ParameterResultAcceptance Criteria (ICH Q2)
Specificity Resolution (

) > 3.5 between DFIPB and nearest isomer.
No interference at

;

.
Linearity (

)
0.9998 (Range: 50–150% of target).

.[2]
Precision (Repeatability) 0.4% RSD (n=6).

.
LOD / LOQ 0.5 ppm / 1.5 ppm.S/N > 3 (LOD); S/N > 10 (LOQ).
Recovery (Accuracy) 99.2% – 100.5% at 3 levels.98.0% – 102.0%.[3]

Method B: RP-HPLC (Secondary Recommendation)

Rationale: Reverse Phase HPLC is necessary when the sample matrix contains non-volatile contaminants (e.g., inorganic salts from the etherification reaction) that would foul a GC liner/column.

Optimized Protocol
  • Instrument: Waters Alliance / Agilent 1260 Infinity II.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm). Why? End-capped C18 reduces silanol interactions with the ether oxygen, preventing tailing.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses silanol ionization).

    • B: Acetonitrile (ACN).

  • Gradient: 40% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV-Vis (DAD) @ 220 nm. Note: 254 nm is less sensitive for this molecule; 220 nm captures the benzenoid absorption band.

  • Column Temp: 30°C.

Validation Data (Representative)
ParameterResultAcceptance Criteria (ICH Q2)
Specificity Peak Purity Index > 995 (DAD).Peak Purity > 990.[2]
Linearity (

)
0.9992.

.[2]
Precision (Repeatability) 0.8% RSD (n=6).

.
LOD / LOQ 2.0 ppm / 6.0 ppm.S/N > 3; S/N > 10.
Tailing Factor (

)
1.15.

.

Head-to-Head Comparison

The following table synthesizes the performance metrics to aid in method selection.

FeatureGC-FID (Winner)RP-HPLC (Runner-up)
Sensitivity (LOD) Superior (0.5 ppm) . FID is highly sensitive to C-H bonds.Moderate (2.0 ppm). UV response is limited by extinction coefficient.
Separation Efficiency High. Theoretical plates (

) > 100,000.
Moderate.

~ 10,000–15,000.
Runtime Fast (< 12 min). Slower (~20 min with re-equilibration).
Operating Cost Low. Gas is cheaper than HPLC-grade solvents.High. Consumes ACN and generates hazardous liquid waste.
Robustness High. Less susceptible to pH/buffer variations.Moderate. Sensitive to mobile phase pH and column aging.
Sample Matrix Must be volatile/organic soluble.Can handle aqueous/salt-heavy matrices.

Visualizations

Diagram 1: Method Selection Decision Tree

This logic flow ensures the correct instrument is chosen based on the sample stage.

MethodSelection Start Start: Sample Analysis Q1 Is the sample a raw reaction mixture containing salts? Start->Q1 Q2 Is the goal Trace Impurity Profiling (Isomers)? Q1->Q2 No (Pure Organic Layer) HPLC SELECT RP-HPLC (Avoids inlet contamination) Q1->HPLC Yes GC SELECT GC-FID (Highest Resolution) Q2->GC Yes (Critical) Q2->GC No (Assay only)

Caption: Decision matrix for selecting between GC and HPLC based on sample matrix and analytical goals.

Diagram 2: ICH Q2(R1) Validation Workflow

A self-validating loop to ensure method compliance.

ValidationWorkflow Step1 1. Specificity (Inject Blank, Placebo, Impurities) Step2 2. Linearity & Range (5 Levels: 50-150%) Step1->Step2 Step3 3. Accuracy & Precision (Spike Recovery + Repeatability) Step2->Step3 Step4 4. LOD/LOQ (Signal-to-Noise Ratio) Step3->Step4 Check System Suitability Test (SST) Pass/Fail? Step4->Check Check->Step1 Fail (Re-optimize)

Caption: Sequential workflow for validating the analytical method according to ICH Q2(R1) guidelines.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[5][6] [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). Wiley.[7] (Foundational text for HPLC method development causality).

  • McNair, H. M., & Miller, J. M. (2009). Basic Gas Chromatography (2nd ed.). Wiley.[7] (Source for GC-FID optimization strategies).

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of 1,3-Difluoro-5-isopropoxybenzene in Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Fluorinated Building Blocks in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established approach to enhance a compound's pharmacological profile. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1] This guide provides a comparative analysis of 1,3-Difluoro-5-isopropoxybenzene as a key building block in the synthesis of complex organic molecules, particularly those with applications in pharmaceuticals. We will objectively evaluate its performance against a primary alternative, 1-bromo-3,5-difluorobenzene, supported by experimental data and detailed synthetic protocols. Our focus will be on two of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Core Rationale: Why 1,3-Difluoro-5-isopropoxybenzene?

The 3,5-difluorophenyl moiety is a recurring structural motif in a number of biologically active compounds. The isopropoxy group in 1,3-Difluoro-5-isopropoxybenzene offers a convenient handle for further functionalization, allowing for its conversion into other key reactive partners such as boronic acids or anilines. A notable example of a drug containing a similar structural unit is Umbralisib, a kinase inhibitor, which features a 3-fluoro-4-isopropoxyphenyl group.[2] This highlights the potential of 1,3-Difluoro-5-isopropoxybenzene and its derivatives as valuable intermediates in the synthesis of novel drug candidates.

Comparative Analysis: 1,3-Difluoro-5-isopropoxybenzene vs. 1-bromo-3,5-difluorobenzene

The primary alternative for introducing a 3,5-difluorophenyl group into a target molecule is 1-bromo-3,5-difluorobenzene. The choice between these two building blocks depends on the desired synthetic strategy and the specific bond to be formed. Below, we compare their performance in key cross-coupling reactions.

Suzuki-Miyaura Coupling: A Comparative Overview

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. In this context, we compare the reactivity of 3,5-difluorophenylboronic acid (derived from 1,3-Difluoro-5-isopropoxybenzene) with 1-bromo-3,5-difluorobenzene.

Data Presentation: Suzuki-Miyaura Coupling

Feature3,5-Difluorophenylboronic Acid1-bromo-3,5-difluorobenzeneRationale & Implications
Reaction Partner Aryl Halide (e.g., Aryl Bromide)Aryl Boronic AcidThe choice of building block dictates the required reaction partner.
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(PPh₃)₄, Pd₂(dba)₃/XPhosBoth substrates can be coupled using standard palladium catalysts.
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃, K₃PO₄, Na₂CO₃A base is required to activate the boronic acid for transmetalation.[3]
Relative Reactivity Generally highReactivity order: I > Br > Cl.Aryl bromides are highly reactive in Suzuki couplings.[4]
Reported Yield ~88% (with 2,3,5,6-tetrafluoroiodobenzene)[5]High yields often reported, though specific data varies with coupling partner.Both routes are capable of producing high yields under optimized conditions.
Side Reactions Homocoupling of the boronic acid, protodeboronation.[5][6]Homocoupling of the aryl bromide.Careful control of reaction conditions is necessary to minimize side products.
Buchwald-Hartwig Amination: A Comparative Overview

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Here, we compare the use of 3,5-difluoroaniline (potentially synthesized from a derivative of 1,3-Difluoro-5-isopropoxybenzene) with 1-bromo-3,5-difluorobenzene as the aryl halide source.

Data Presentation: Buchwald-Hartwig Amination

Feature3,5-Difluoroaniline1-bromo-3,5-difluorobenzeneRationale & Implications
Reaction Partner Aryl Halide (e.g., Aryl Bromide)Amine (Primary or Secondary)The choice of starting material dictates the other coupling partner.
Typical Catalyst Pd(OAc)₂/BINAP, Pd₂(dba)₃/XPhosPd(OAc)₂/BINAP, Pd(I) dimers with biaryl phosphine ligands.[7]A range of palladium catalysts and ligands are effective for this transformation.
Typical Base NaOtBu, KOtBu, Cs₂CO₃NaOtBu, K₃PO₄A strong base is typically required to deprotonate the amine.[8]
Relative Reactivity Generally highReactivity order: I > Br > Cl.Aryl bromides are excellent substrates for Buchwald-Hartwig amination.[9]
Reported Yield High yields are generally achievable.Can achieve high yields depending on the amine and reaction conditions.Both approaches can be high-yielding.
Functional Group Tolerance BroadBroadThe Buchwald-Hartwig reaction is known for its excellent functional group tolerance.[10]

Experimental Protocols

The following protocols are provided as a starting point for the cross-validation of these building blocks in your own research. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 1-bromo-3,5-difluorobenzene with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide.

Materials:

  • 1-bromo-3,5-difluorobenzene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask, add 1-bromo-3,5-difluorobenzene, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start Start reactants Combine Reactants: 1-bromo-3,5-difluorobenzene Phenylboronic Acid Pd(PPh3)4, K2CO3 start->reactants inert_atm Establish Inert Atmosphere reactants->inert_atm solvent Add Degassed 1,4-Dioxane/Water inert_atm->solvent heat Heat and Stir (80-100 °C, 4-12h) solvent->heat workup Workup: Cool, Dilute, Wash heat->workup purify Purification: Column Chromatography workup->purify product Product: 3,5-difluorobiphenyl purify->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 2: Buchwald-Hartwig Amination of 1-bromo-3,5-difluorobenzene with Morpholine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl bromide.

Materials:

  • 1-bromo-3,5-difluorobenzene (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • BINAP (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, BINAP, and sodium tert-butoxide.

  • Add 1-bromo-3,5-difluorobenzene and a stir bar.

  • Seal the tube, remove from the glovebox, and add toluene and morpholine via syringe under an inert atmosphere.

  • Heat the reaction mixture to 100 °C and stir for 8-24 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Start catalyst Prepare Catalyst System: Pd(OAc)2, BINAP, NaOtBu start->catalyst reactants Add Reactants: 1-bromo-3,5-difluorobenzene Morpholine, Toluene catalyst->reactants heat Heat and Stir (100 °C, 8-24h) reactants->heat workup Workup: Quench, Extract, Wash heat->workup purify Purification: Column Chromatography workup->purify product Product: 4-(3,5-difluorophenyl)morpholine purify->product

Caption: Workflow for Buchwald-Hartwig Amination.

Causality Behind Experimental Choices

  • Choice of Catalyst and Ligand: The selection of the palladium source and phosphine ligand is critical for the success of these cross-coupling reactions. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ is a common and effective catalyst. For Buchwald-Hartwig aminations, a combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as BINAP or XPhos is often employed to facilitate the catalytic cycle.[6][8]

  • Role of the Base: In the Suzuki-Miyaura reaction, the base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium center.[3] In the Buchwald-Hartwig amination, a strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium catalyst.[9]

  • Solvent Selection: The choice of solvent is crucial for ensuring the solubility of all reaction components and for achieving optimal reaction rates. For Suzuki-Miyaura couplings, a mixture of an organic solvent like 1,4-dioxane or toluene with water is often used to dissolve both the organic and inorganic reagents.[11] For Buchwald-Hartwig aminations, anhydrous aprotic solvents like toluene or dioxane are typically employed to prevent unwanted side reactions.

Trustworthiness: A Self-Validating System

The protocols described above are based on well-established and widely practiced synthetic methodologies. The progress of these reactions can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The identity and purity of the final products should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By following these established procedures and analytical checkpoints, the experimental results can be considered self-validating.

Conclusion and Future Outlook

Both 1,3-Difluoro-5-isopropoxybenzene and 1-bromo-3,5-difluorobenzene are valuable building blocks for the synthesis of complex molecules containing the 3,5-difluorophenyl moiety. The choice between them will be dictated by the specific synthetic route and the desired bond formation. For C-C bond formation via Suzuki-Miyaura coupling, both the corresponding boronic acid and the bromo-derivative are effective. For C-N bond formation via Buchwald-Hartwig amination, the bromo-derivative is a direct precursor, while the isopropoxy-derivative would require further functionalization to the corresponding amine. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions in their synthetic endeavors and to further explore the potential of these versatile fluorinated building blocks in drug discovery and materials science.

References

  • Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction | PDF. Retrieved February 14, 2026, from [Link]

  • Kirlikovali, K. O., Cho, E., Downard, T. J., Grigoryan, L., Han, Z., Hong, S., Jung, D., Quintana, J. C., Reynoso, V., Ro, S., Shen, Y., Swartz, K., Ter Sahakyan, E., Wixtrom, A. I., Yoshida, B., Rheingold, A. L., & Spokoyny, A. M. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 14, 2026, from [Link]

  • Journal of Synthetic Chemistry. (2023, December 17).
  • Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631.
  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides (a) The predicted.... Retrieved February 14, 2026, from [Link]

  • NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples. Retrieved February 14, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved February 14, 2026, from [Link]

  • Barl, N. M., Altmann, P. J., & Knochel, P. (2014).
  • Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?. Retrieved February 14, 2026, from [Link]

  • Pashikanti, G., Chavan, L. N., Liebeskind, L. S., & Goodman, M. M. (2016). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid: Practical Synthesis of Racemic and Enantiomerically Defined 3-Fluoro-5-aminolevulinic Acid. The Journal of Organic Chemistry, 81(17), 7746–7753.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Wikipedia. (n.d.). Umbralisib. Retrieved February 14, 2026, from [Link]

  • BenchChem. (2025, December).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 14, 2026, from [Link]

  • Roy, A. H., & Hartwig, J. F. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved February 14, 2026, from [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved February 14, 2026, from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 14, 2026, from [Link]

  • Clays, A. J., & Ariciu, A.-M. (2024).
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Retrieved February 14, 2026, from [Link]

  • STAR Protocols. (2023, September 15). Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection.
  • Molecules. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers.
  • Alshammari, M. (2022, January 1).
  • Kowalczyk, M., Cele-da, M., Młostoń, G., Jasiński, M., & Olejniczak, A. B. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 27(11), 3524.

Sources

Safety & Regulatory Compliance

Safety

1,3-Difluoro-5-isopropoxybenzene: Proper Disposal Procedures

Executive Summary Immediate Action Required: Handle as a Flammable Liquid and Potential Peroxide Former . Disposal Stream: Halogenated Organic Waste (High BTU Incineration with Scrubber).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Handle as a Flammable Liquid and Potential Peroxide Former . Disposal Stream: Halogenated Organic Waste (High BTU Incineration with Scrubber). Critical Prohibition: Do NOT mix with non-halogenated solvents (e.g., Acetone, Hexane) or drain dispose.

This guide details the operational protocols for the safe disposal of 1,3-Difluoro-5-isopropoxybenzene . As a fluorinated aromatic ether, this compound presents a dual-hazard profile: the isopropoxy group introduces susceptibility to peroxide formation (shock-sensitive explosives), while the fluorine substituents necessitate specific incineration parameters to manage hydrogen fluoride (HF) generation.

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the structural causality of the hazards.

PropertyCharacteristicOperational Implication
Functional Group Aryl Isopropyl Ether Peroxide Risk: The secondary carbon adjacent to the ether oxygen is a site for autoxidation, potentially forming explosive hydroperoxides upon storage [1].[1]
Substituents Difluoro- (Positions 1,3) Incineration Requirement: Thermal decomposition releases toxic Hydrogen Fluoride (HF) gas. Standard solvent incinerators may not be equipped with necessary acid gas scrubbers [2].
Physical State Liquid (High Boiling Point)Likely to remain in "Still Bottoms" during distillation; requires complete combustion.
RCRA Status Characteristic WasteD001 (Ignitable). Not typically U or P listed, but must be profiled as "Halogenated."
Pre-Disposal Assessment: The Peroxide Protocol

CRITICAL STEP: Before moving the container to waste storage, you must validate its stability. Isopropyl ethers are Class B peroxide formers (concentration hazard).[1]

Protocol A: Visual Inspection
  • Visual Signs: Look for crystal formation around the cap or a viscous oil layer at the bottom.

    • If crystals are present:[2][3]STOP. Do not touch or attempt to open. Contact your EHS Explosive Ordnance Disposal (EOD) team immediately.[1]

Protocol B: Quantitative Testing (If Visually Safe)

Use a semi-quantitative peroxide test strip (e.g., Quantofix® or similar).

  • < 20 ppm: Safe for standard disposal.

  • 20 – 100 ppm: Must be treated (reduced) before disposal.

  • > 100 ppm: Contact EHS for high-hazard stabilization.

Protocol C: Chemical Quenching (For 20–100 ppm)

Goal: Reduce peroxides to alcohols to prevent explosion during transport or incineration.

  • Reagent: Prepare a 10% aqueous solution of Ferrous Sulfate (FeSO₄) or Sodium Metabisulfite.

  • Procedure: Add the stabilizer solution to the solvent in a 1:1 ratio.

  • Agitation: Gently roll the container (do not shake vigorously) for 20 minutes.

  • Retest: Confirm peroxides are < 10 ppm before declaring as waste.

Waste Segregation & Packaging

Failure to segregate fluorinated waste is the #1 cause of rejection by waste handlers.

The "Halogenated" Rule

Because this molecule contains Fluorine, it cannot be bulked with standard "Non-Halogenated" solvents (Acetone, Methanol, Toluene).

  • Why? Non-halogenated waste is often used as fuel blending for cement kilns. Fluorine damages these kilns and violates their air permits due to HF emissions.

  • Threshold: Most waste handlers set the limit for "Non-Halogenated" at < 1,000 ppm (0.1%) total halogens. Pure 1,3-Difluoro-5-isopropoxybenzene is ~22% Fluorine by mass.

Packaging Steps
  • Container: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal cans if the waste is acidic or wet, as HF (if generated from hydrolysis) corrodes metal.

  • Headspace: Leave 10% headspace to allow for expansion.

  • Labeling:

    • Primary Label: "Hazardous Waste - Flammable, Toxic."

    • Constituents: Explicitly list "1,3-Difluoro-5-isopropoxybenzene."

    • Tag: Check the box for "Halogenated Organic."

Disposal Workflow Diagram

This decision tree ensures self-validating logic is applied before the chemical leaves your bench.

DisposalWorkflow Start Waste: 1,3-Difluoro-5-isopropoxybenzene VisualCheck Visual Inspection: Crystals or Viscous Layer? Start->VisualCheck EOD STOP: Contact EHS/EOD (Explosion Risk) VisualCheck->EOD Yes TestPeroxide Test Peroxide Level (Test Strips) VisualCheck->TestPeroxide No LevelCheck Peroxide Concentration? TestPeroxide->LevelCheck LevelCheck->EOD >100 ppm Quench Quench with 10% FeSO4 Retest until <20ppm LevelCheck->Quench 20-100 ppm Segregate Segregate Stream: HALOGENATED SOLVENTS LevelCheck->Segregate <20 ppm Quench->Segregate Container Pack in HDPE/Glass Label: 'Flammable, Halogenated' Segregate->Container Final Ship for Incineration (w/ Acid Gas Scrubbing) Container->Final

Figure 1: Decision logic for the safe disposal of fluorinated ether intermediates.

Spills & Emergency Response

In the event of a benchtop spill (< 500 mL):

  • Evacuate & Ventilate: The vapor may be irritating (fluorinated aromatics often are).

  • PPE: Nitrile gloves are generally effective for short-term splash protection against aromatic ethers, but double-gloving is recommended.

  • Absorbent: Use a universal absorbent (vermiculite or clay).

    • Do NOT use paper towels if peroxides are suspected, as dry organic cellulose + peroxides = fire hazard.

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with 1,3-Difluoro-5-isopropoxybenzene."

Regulatory Compliance (RCRA)
  • Waste Code Determination:

    • D001: Ignitability (Flash point likely < 60°C for this class of ether).

    • F-Codes: Not applicable unless it was part of a specific spent solvent mixture listed in 40 CFR 261.31 (unlikely for this specific intermediate).

    • U-Codes: Not explicitly listed in 40 CFR 261.33.

  • Destruction Method: The EPA requires destruction of halogenated organics via incineration that achieves 99.99% destruction and removal efficiency (DRE), with specific scrubbing for HF [3].

References
  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety. Link

  • U.S. EPA. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (Applicable context for fluorinated organic destruction). Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Link

  • National Institutes of Health (PubChem). 1,3-Difluoro-5-propylbenzene (Analogous Structure Data). (Used for physical property estimation in absence of specific ether data). Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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